PF-06409577
Description
Properties
IUPAC Name |
6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQXLWCFSUSXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467057-23-3 | |
| Record name | PF-06409577 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467057233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06409577 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89WAM8FBH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-06409577
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06409577 is a potent, selective, and orally bioavailable small-molecule activator of AMP-activated protein kinase (AMPK). As a direct allosteric activator, it preferentially targets the α1β1γ1 isoform of AMPK, initiating a cascade of downstream signaling events that modulate cellular metabolism and growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream effects, and pharmacokinetic profile. The information presented herein is intended to support further research and development of this compound for various therapeutic applications, including diabetic nephropathy, non-alcoholic fatty liver disease (NAFLD), and oncology.
Core Mechanism of Action: Direct AMPK Activation
This compound functions as a direct, allosteric activator of AMPK. It binds to a site on the AMPK complex, leading to a conformational change that enhances its kinase activity. This activation is independent of cellular AMP levels, distinguishing it from indirect AMPK activators.
Isoform Selectivity
This compound exhibits selectivity for the β1-containing isoforms of AMPK. It is a potent activator of the α1β1γ1 and α2β1γ1 isoforms, with significantly less activity against β2-containing isoforms.[1][2][3][4][5]
Quantitative Potency
The potency of this compound has been determined in various in vitro assays, most notably the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
| AMPK Isoform | EC50 (nM) | Assay Type |
| α1β1γ1 | 7.0[1][6] | TR-FRET |
| α2β1γ1 | 6.8[1] | TR-FRET |
| α1β2γ1 | >4000[1][3][4] | TR-FRET |
| α2β2γ1 | >4000[1] | TR-FRET |
| α2β2γ3 | >4000[1] | TR-FRET |
Downstream Signaling Pathways
Activation of AMPK by this compound triggers a series of downstream signaling events that are central to its therapeutic effects. These primarily involve the regulation of metabolic and cell growth pathways.
Inhibition of mTORC1 Signaling
A key downstream effect of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7][8][9] This inhibition is mediated through the phosphorylation of tuberous sclerosis complex 2 (TSC2) and Raptor by AMPK. Activated AMPK phosphorylates TSC2, which in turn inhibits Rheb, a critical activator of mTORC1. This leads to reduced cell growth, proliferation, and induction of autophagy.[8]
Regulation of Acetyl-CoA Carboxylase (ACC)
AMPK directly phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[10][11] This action reduces the conversion of acetyl-CoA to malonyl-CoA, thereby decreasing de novo lipogenesis.[2][12] This is a key mechanism underlying the potential of this compound in treating metabolic disorders like NAFLD.
Pharmacokinetics
Preclinical studies have characterized the pharmacokinetic profile of this compound in several species. The compound is orally bioavailable and demonstrates moderate plasma clearance.
Pharmacokinetic Parameters in Preclinical Models
| Parameter | Rat | Dog | Monkey | Human |
| Plasma Unbound Fraction (fu,p) | 0.0044 | 0.028 | 0.032 | 0.017 |
| IV Plasma Clearance (CLp) (mL/min/kg) | 22.6 | 12.9 | 8.57 | - |
| IV Volume of Distribution (Vdss) (L/kg) | 3.15 | 0.846 | - | - |
| Oral Bioavailability (F) (%) | 15 | 100 | 59 | - |
| Oral Time to Max Concentration (Tmax) (h) | 0.25 | 1.20 | 0.50 | - |
| Data compiled from[1] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
AMPK Activation Assay (TR-FRET)
This assay measures the ability of a compound to activate AMPK.
Protocol:
-
Reagents: Recombinantly expressed and purified, fully phosphorylated AMPK (e.g., α1β1γ1), protein phosphatase 2a (PP2a), okadaic acid, ATP, SAMS peptide substrate (derived from ACC1), TR-FRET detection antibodies.
-
Procedure: a. Incubate fully phosphorylated AMPK with the test compound (this compound) and PP2a. This step assesses the compound's ability to protect AMPK from dephosphorylation. b. Quench PP2a activity with okadaic acid. c. Initiate the kinase reaction by adding ATP and the SAMS peptide substrate. d. Monitor the phosphorylation of the SAMS peptide using a TR-FRET antibody detection method.[1]
-
Data Analysis: Normalize data relative to a known activator like AMP (100% control). An increase in the TR-FRET signal relative to a DMSO control indicates compound-mediated activation or protection from dephosphorylation.
mTOR Pathway Analysis (Western Blot)
This method is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., U2OS osteosarcoma cells) and treat with various concentrations of this compound for a specified duration.
-
Cell Lysis: Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: a. Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Model of Diabetic Nephropathy
This experimental design is used to evaluate the therapeutic efficacy of this compound in a preclinical model of diabetic nephropathy.
Protocol:
-
Animal Model: Utilize a relevant animal model, such as streptozotocin (STZ)-induced diabetic rats or obese ZSF1 rats.
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ in citrate buffer. Confirm hyperglycemia by measuring blood glucose levels.
-
Treatment: Once diabetic nephropathy is established (e.g., confirmed by proteinuria), administer this compound or vehicle control orally, once daily, for a specified period (e.g., 60 days).
-
Monitoring: Monitor key parameters throughout the study, including body weight, blood glucose, and urinary albumin excretion.
-
Endpoint Analysis: At the end of the treatment period, collect blood and kidney tissues for analysis. a. Biochemical Analysis: Measure serum creatinine and blood urea nitrogen (BUN). b. Histopathology: Perform histological staining (e.g., H&E, PAS, Masson's trichrome) on kidney sections to assess renal morphology and fibrosis. c. Western Blot Analysis: Analyze the expression and phosphorylation of AMPK and downstream targets in kidney tissue lysates.
Therapeutic Implications
The mechanism of action of this compound positions it as a promising therapeutic agent for a range of diseases.
-
Diabetic Nephropathy: By activating AMPK, this compound can improve kidney function and reduce proteinuria in preclinical models of diabetic nephropathy.[3][5]
-
Non-Alcoholic Fatty Liver Disease (NAFLD): The inhibition of de novo lipogenesis through ACC phosphorylation suggests a role for this compound in reducing hepatic steatosis.[10][12]
-
Oncology: The inhibition of the mTORC1 pathway and induction of autophagy by this compound have been shown to inhibit the growth of cancer cells, such as osteosarcoma.[8][9][13]
-
Polycystic Kidney Disease (ADPKD): this compound has been shown to inhibit renal cyst progression by concurrently inhibiting the mTOR pathway and CFTR channel activity.[14]
Conclusion
This compound is a well-characterized, direct activator of AMPK with a clear mechanism of action. Its ability to modulate key metabolic and cell growth pathways through the activation of AMPK and subsequent inhibition of mTORC1 and ACC provides a strong rationale for its continued investigation in various disease contexts. The data and protocols summarized in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF 06409577 | AMPK | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,3,4,6‑penta‑O‑galloyl‑β‑D‑glucose alleviates inflammation and oxidative stress in diabetic nephropathy rats through MAPK/NF‑κB and ERK/Nrf2/HO‑1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
- 14. adooq.com [adooq.com]
A Technical Guide to the AMPK Isoform Selectivity of PF-06409577
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the selective activation of AMP-activated protein kinase (AMPK) isoforms by the direct, allosteric activator PF-06409577. The information presented herein is compiled to assist researchers and drug development professionals in understanding the compound's mechanism of action, isoform selectivity profile, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound is a potent, orally bioavailable small molecule that directly activates AMP-activated protein kinase (AMPK).[1] It functions as a selective allosteric activator, binding to the Allosteric Drug and Metabolite (ADaM) site on the AMPK complex.[2][3] This binding has a dual effect: it causes a robust allosteric activation of the kinase and also protects the crucial Threonine-172 residue on the α-subunit from dephosphorylation, leading to sustained enzyme activation.[1][4] Notably, this compound exhibits significant selectivity for AMPK complexes containing the β1 subunit over those containing the β2 subunit.[2][5]
Quantitative Data: Isoform Selectivity Profile
The potency and selectivity of this compound have been quantified across various human AMPK isoform complexes. The compound shows a clear preference for β1-containing isoforms, with significantly lower activity against β2-containing isoforms. The following table summarizes the half-maximal effective concentrations (EC50) for activation.
| AMPK Isoform (Human) | EC50 (nM) | Reference |
| α1β1γ1 | 7.0 | [6] |
| α2β1γ1 | 6.8 | [6] |
| α1β2γ1 | > 4000 | [6] |
| α2β2γ1 | > 4000 | [6] |
| α2β2γ3 | > 4000 | [6] |
Experimental Protocols
The characterization of this compound's isoform selectivity primarily relies on biochemical kinase assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and radiometric assays.
TR-FRET Activation/Protection Assay
This assay is the primary method used to determine the EC50 values of this compound and simultaneously assess its ability to allosterically activate AMPK and protect it from dephosphorylation.[4]
Principle: The assay measures the phosphorylation of a specific substrate peptide (e.g., SAMS peptide) by an AMPK isoform.[4] The detection system uses a Europium (Eu)-labeled antibody that recognizes the phosphorylated substrate and an acceptor fluorophore (e.g., conjugated to streptavidin if a biotinylated peptide is used). When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and the acceptor into close proximity. Excitation of the donor leads to Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The time-resolved nature of the detection minimizes interference from compound autofluorescence.[7]
Detailed Methodology:
-
Reagent Preparation:
-
AMPK Isoforms: Recombinant, purified, and pre-phosphorylated human AMPK isoforms (e.g., α1β1γ1, α2β1γ1, α1β2γ1) are used.[4]
-
Compound Dilution: this compound is serially diluted in DMSO to create a concentration gradient.
-
Assay Buffer: A suitable kinase buffer is prepared (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).[8]
-
Substrate/ATP Mix: A solution containing the SAMS peptide substrate and ATP is prepared in the assay buffer.[4]
-
Detection Reagents: A solution containing the Eu-labeled anti-phospho-substrate antibody and the FRET acceptor is prepared in a buffer containing EDTA to stop the kinase reaction.[8]
-
-
Assay Procedure (384-well plate format):
-
Compound Incubation: this compound dilutions are added to the assay wells.
-
Enzyme Addition: A specific concentration of the AMPK isoform is added to the wells.
-
Pre-incubation: The plate is incubated at room temperature for approximately 15 minutes to allow the compound to bind to the enzyme.[9]
-
Dephosphorylation Step (for protection assay): A phosphatase (like PP2a) can be added at this stage, followed by another incubation period, to assess the compound's ability to protect Thr172 from dephosphorylation.[9]
-
Kinase Reaction Initiation: The Substrate/ATP mix is added to all wells to start the phosphorylation reaction. The plate is incubated for 60 minutes at room temperature.[9]
-
Reaction Termination and Detection: The detection reagent mix (containing EDTA) is added to stop the reaction.
-
Signal Reading: After a final incubation period (typically 60 minutes), the plate is read on a TR-FRET-compatible plate reader, measuring emissions at the donor and acceptor wavelengths.[10]
-
-
Data Analysis:
-
The ratio of acceptor to donor emission is calculated.
-
Data are normalized relative to controls (e.g., DMSO as 0% activation, AMP as 100% activation).[4]
-
EC50 values are determined by plotting the normalized data against the logarithm of the compound concentration and fitting the curve using a four-parameter logistic equation.
-
Orthogonal Radiometric Kinase Assay
To confirm the results from the TR-FRET assay and rule out potential artifacts, a radiometric assay using ³³P-labeled ATP is employed.[4] This method is considered a gold standard for directly measuring kinase activity.[11]
Principle: This assay directly measures the incorporation of a radioactive phosphate group (from [γ-³³P]ATP) onto a substrate peptide by the kinase. The phosphorylated substrate is then separated from the unincorporated [γ-³³P]ATP, and the radioactivity of the substrate is quantified.[11]
Detailed Methodology:
-
Reaction Setup: The kinase reaction is set up similarly to the TR-FRET assay, containing the AMPK isoform, assay buffer, substrate peptide, and varying concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by adding a mix of unlabeled ATP and [γ-³³P]ATP.[12]
-
Incubation: The reaction proceeds for a defined period at room temperature.
-
Reaction Termination and Separation: The reaction is stopped, typically by adding a strong acid (e.g., phosphoric acid). The reaction mixture is then spotted onto a filter membrane (e.g., phosphocellulose paper) which binds the positively charged peptide substrate but not the negatively charged ATP.[12]
-
Washing: The filter is washed multiple times to remove unincorporated [γ-³³P]ATP.
-
Quantification: The radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the compound concentration to determine the EC50 value.
Visualizations
AMPK Signaling Pathway and this compound Action
Experimental Workflow for Isoform Selectivity Screening
References
- 1. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ≥98% (HPLC) | 1467057-23-3 [sigmaaldrich.com]
- 3. Macrophage AMPK β1 activation by this compound reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. mdpi.com [mdpi.com]
PF-06409577: A Deep Dive into its Downstream Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06409577 is a potent, selective, and orally bioavailable small-molecule allosteric activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive overview of the downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. Its targeted action on AMPK, primarily the α1β1γ1 isoform, triggers a cascade of events with therapeutic potential across a spectrum of diseases, including metabolic disorders, oncology, and renal diseases.
Core Mechanism of Action
This compound directly binds to and activates AMPK, a serine/threonine kinase that acts as a cellular energy sensor.[1][2] Activation of AMPK initiates a series of downstream signaling events aimed at restoring cellular energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. This compound is highly selective for AMPK isoforms containing the β1 subunit.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound on AMPK Isoforms
| AMPK Isoform | EC50 (nM) | Assay Type | Reference |
| α1β1γ1 | 7.0 | TR-FRET | [4][5] |
| α2β1γ1 | 6.8 | TR-FRET | [4] |
| α1β2γ1 | >4000 | TR-FRET | [4] |
| α2β2γ1 | >4000 | TR-FRET | [4] |
| α2β2γ3 | >4000 | TR-FRET | [4] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Plasma Unbound Fraction (fu,p) | Intravenous Clearance (CLp, mL/min/kg) | Volume of Distribution (Vdss, L/kg) | Oral Bioavailability (F, %) |
| Rat | 0.0044 | 22.6 | 0.846 - 3.15 | 15 |
| Dog | 0.028 | 12.9 | 0.846 - 3.15 | 100 |
| Monkey | 0.032 | 8.57 | 0.846 - 3.15 | 59 |
| Human | 0.017 | N/A | N/A | N/A |
| [Data sourced from reference[4]] |
Downstream Signaling Pathways
Activation of AMPK by this compound orchestrates a multifaceted downstream signaling cascade, impacting cellular metabolism, growth, and survival.
Regulation of mTORC1 Signaling and Autophagy
A primary consequence of AMPK activation is the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. AMPK directly phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2) and phosphorylates Raptor, a key component of mTORC1, leading to the suppression of mTORC1 activity. This inhibition alleviates the mTORC1-dependent suppression of Unc-51 like autophagy activating kinase 1 (ULK1), thereby inducing autophagy, a cellular recycling process.[1][6][7][8][9] This pathway is crucial for the anti-cancer effects of this compound observed in osteosarcoma.[1][6][8][9]
Figure 1: this compound-mediated activation of AMPK leading to mTORC1 inhibition and autophagy induction.
Modulation of Lipid and Cholesterol Metabolism
In the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), this compound has demonstrated significant effects on lipid and cholesterol metabolism.[10] Activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, including acetyl-CoA carboxylase (ACC) and HMG-CoA reductase (HMGCR).[7] This leads to a reduction in hepatic lipid accumulation and circulating cholesterol levels.[10]
Figure 2: this compound-induced AMPK activation inhibits key enzymes in lipid and cholesterol synthesis.
Downregulation of Receptor Tyrosine Kinases (RTKs)
In cancer cell models, particularly osteosarcoma, this compound treatment leads to the downregulation of several receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptor alpha (PDGFRα), PDGFRβ, and epidermal growth factor receptor (EGFR).[1][6] This effect is mediated by AMPK-dependent lysosomal translocation and degradation of these receptors, thereby inhibiting downstream pro-survival signaling pathways.[1]
Figure 3: AMPK-mediated degradation of receptor tyrosine kinases induced by this compound.
Anti-Inflammatory Response
This compound has been shown to reduce the inflammatory response in macrophages.[7] Activation of AMPKβ1 in macrophages suppresses transcripts related to the inflammatory response, including those involved in NF-κB signaling.[7] This suggests a role for this compound in mitigating inflammatory conditions such as atherosclerosis.
Regulation of Ion Channels
In the context of autosomal dominant polycystic kidney disease (ADPKD), this compound has been found to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel activity.[11] This, in conjunction with the inhibition of the mTOR pathway, reduces renal cyst progression by decreasing both cell proliferation and fluid secretion into the cysts.[11]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to characterize the activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to identify allosteric activators of AMPK and compounds that protect the enzyme from dephosphorylation.[2]
-
Principle: The assay measures the phosphorylation of a SAMS peptide substrate by AMPK.
-
Procedure:
-
Incubate fully phosphorylated AMPK with the test compound (this compound).
-
Add ATP and the SAMS peptide to initiate the kinase reaction.
-
For the activation/protection assay, protein phosphatase 2a (PP2a) and okadaic acid are included.
-
Stop the reaction and detect the phosphorylated SAMS peptide using a TR-FRET antibody detection method.
-
Normalize data to a known activator like AMP.
-
Figure 4: Workflow for the TR-FRET assay to measure AMPK activation.
Western Blotting
Western blotting is employed to detect the phosphorylation status of AMPK and its downstream targets.[1][6]
-
Principle: This technique uses antibodies to detect specific proteins in a sample.
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr-172), total AMPK, and other downstream targets (e.g., p-S6K1).
-
Incubate with a secondary antibody conjugated to a detectable enzyme.
-
Visualize the protein bands using a chemiluminescent substrate.
-
In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor efficacy of this compound in animal models.[1]
-
Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is monitored.
-
Procedure:
-
Inject human osteosarcoma cells (e.g., U2OS) subcutaneously into SCID mice.
-
Allow tumors to grow to a specific volume (e.g., 100 mm³).
-
Randomly assign mice to treatment groups (vehicle control or this compound at various doses).
-
Administer this compound orally on a daily schedule.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., Western blotting for target engagement).
-
Conclusion
This compound is a well-characterized, potent, and selective activator of AMPK that modulates a wide array of downstream signaling pathways. Its ability to influence key cellular processes, including metabolism, growth, and inflammation, underscores its therapeutic potential in a variety of disease models. The detailed understanding of its mechanism of action and downstream effects provides a solid foundation for its continued investigation and potential clinical development.
References
- 1. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | this compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
- 7. Macrophage AMPK β1 activation by this compound reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits renal cyst progression by concurrently inhibiting the mTOR pathway and CFTR channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06409577: A Technical Overview of a Novel AMPK Activator
An In-depth Guide on the Discovery, Preclinical Development, and Signaling Pathways of PF-06409577 for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This compound is a potent, selective, and orally bioavailable direct allosteric activator of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. Developed by Pfizer, it was identified through a high-throughput screening campaign and subsequent lead optimization with the primary therapeutic goal of treating diabetic nephropathy.[1][2] The compound showed promising preclinical efficacy in models of diabetic kidney disease, non-alcoholic fatty liver disease (NAFLD), and osteosarcoma by targeting β1-containing AMPK isoforms.[3][4] Despite a strong preclinical profile that led to its advancement into first-in-human clinical trials, the development of this compound was ultimately discontinued.[1][5] This document provides a comprehensive technical overview of its discovery, mechanism of action, synthesis, and key preclinical data.
Discovery and Optimization
The journey to identify this compound began with a high-throughput screening (HTS) of Pfizer's corporate compound library.[3] The goal was to find direct activators of AMPK, based on human genetic data suggesting this pathway's relevance for treating diabetic nephropathy.[1][2]
From HTS Hit to Lead Compound
The initial HTS campaign utilized a novel time-resolved fluorescence resonance energy transfer (TR-FRET) activation/protection assay designed to identify compounds that could both allosterically activate AMPK and protect the crucial Threonine-172 residue on the α-subunit from dephosphorylation.[1][3] This screen identified an indazole amide (Compound 1) as a weak but promising hit.[3] Subsequent medicinal chemistry efforts, including truncation of the initial hit to its minimal pharmacophore, led to a more potent indazole acid lead compound.[1][2]
Lead Optimization
Optimization focused on improving potency and oral absorption.[1] Modifications to the indazole core and the aryl appendage culminated in the synthesis of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, designated this compound (also referred to as compound 7 in initial publications).[1][2] This indole acid derivative demonstrated a superior balance of properties, including single-digit nanomolar potency for the target AMPK isoform and an excellent preclinical profile, warranting its advancement into clinical trials.[1]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (this compound), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PF-06409577 in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06409577 is a potent and selective, direct activator of AMP-activated protein kinase (AMPK), a critical enzyme in the regulation of cellular energy homeostasis. This document provides a comprehensive technical overview of the preclinical evidence supporting the role of this compound in ameliorating key aspects of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), hyperlipidemia, and diabetic nephropathy. We detail its mechanism of action, summarize key quantitative in vitro and in vivo data, and provide methodologies for the pivotal experiments described.
Introduction: Targeting Metabolic Disease with AMPK Activation
Metabolic diseases, including NAFLD, type 2 diabetes, and hyperlipidemia, represent a significant and growing global health burden. A central player in the pathology of these conditions is the dysregulation of cellular energy metabolism. AMP-activated protein kinase (AMPK) functions as a master metabolic regulator, activated in response to a low cellular energy state (high AMP:ATP ratio). Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic processes that generate ATP (like fatty acid oxidation) and inhibiting anabolic processes that consume ATP (such as lipid and cholesterol synthesis).
Pharmacological activation of AMPK is therefore a promising therapeutic strategy for metabolic diseases.[1] this compound is a small molecule that directly binds to and activates AMPK, showing a bias towards complexes containing the β1 subunit.[2] Its efficacy has been demonstrated in multiple preclinical models, positioning it as a significant tool for research and potential therapeutic development.[3][4]
Mechanism of Action
This compound is an allosteric activator of the AMPK α1β1γ1 and α2β1γ1 isoforms, with EC50 values of 7.0 nM and 6.8 nM, respectively.[5] It is significantly less active against isoforms containing the β2 subunit.[5] The primary mechanism through which this compound exerts its metabolic effects is the direct activation of AMPK in the liver.[2] This activation leads to the phosphorylation and subsequent inhibition of two key enzymes in lipid and cholesterol biosynthesis:
-
Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in de novo lipogenesis (fatty acid synthesis).
-
3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR): The rate-limiting enzyme in cholesterol synthesis.[6]
By inhibiting these pathways, this compound effectively reduces the liver's production and accumulation of lipids and cholesterol.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity
| Parameter | Species/Cell Type | Value | Reference |
| EC50 (AMPK α1β1γ1) | Human | 7.0 nM | [5] |
| EC50 (AMPK α2β1γ1) | Human | 6.8 nM | [5] |
| EC50 (De Novo Lipogenesis) | Rat Primary Hepatocytes | 49 nM | [6] |
| EC50 (De Novo Lipogenesis) | Human Primary Hepatocytes | 128 nM | [6] |
Table 2: In Vivo Efficacy in Rodent Models
| Model | Species | Treatment | Key Findings | Reference |
| Diabetic Nephropathy | ZSF1 Rat | 10, 30, 100 mg/kg/day (p.o.) for 67 days | Dose-dependent reduction in urinary albumin loss. | [3] |
| Hyperlipidemia & NAFLD | ZSF1 Rat | 10, 30, 100 mg/kg/day (p.o.) for 67 days | Dose-dependent reduction in circulating total and non-HDL cholesterol. Dose-dependent increase in HDL cholesterol. Reduction in liver triglycerides. | [2] |
| NAFLD | Diet-Induced Obese (DIO) Mouse | 100 mg/kg/day (p.o.) for 42 days | Reduction in liver triglycerides. | [2] |
Table 3: In Vivo Efficacy in a Non-Human Primate Model
| Model | Species | Treatment | Key Findings | Reference |
| Hyperlipidemia | Cynomolgus Monkey | 25 mg/kg/day (p.o.) for 6 weeks | Significant reduction in circulating total cholesterol and LDL after 2 weeks, sustained for 6 weeks. No significant change in HDL. | [2] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below.
In Vitro: De Novo Lipogenesis (DNL) and Cholesterol Synthesis Assays
This protocol is adapted from Esquejo et al., 2018.[2]
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rats, cynomolgus monkeys, or humans using a collagenase perfusion method.
-
Cell Plating: Cells are plated overnight in Williams E Media (WEM) supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
-
Compound Treatment: The media is replaced with fresh WEM containing this compound at various concentrations. Cells are incubated for a specified period (e.g., 2-4 hours).
-
Radiolabeling: 14C-acetate is added to the media as a tracer for fatty acid and cholesterol synthesis and incubated for 2-4 hours at 37°C.
-
Lipid Extraction: Cells are washed with PBS and lipids are extracted using a solution of hexane:isopropanol (3:2).
-
Quantification: The lipid-containing organic phase is separated, evaporated, and the radioactivity is measured using a scintillation counter. The amount of 14C incorporated into the lipid fraction is indicative of the rate of de novo lipogenesis and cholesterol synthesis.
In Vivo: ZSF1 Rat Model of NAFLD and Hyperlipidemia
This protocol is based on the study by Esquejo et al., 2018.[2]
-
Animal Model: Six-week-old, male, obese ZSF1 rats (a model of metabolic syndrome) are used.
-
Acclimation and Randomization: Animals are acclimated and randomized into treatment groups based on body weight.
-
Dosing Regimen: this compound is administered daily via oral gavage (p.o.) at doses of 10, 30, or 100 mg/kg. The vehicle control is 0.5% methylcellulose.
-
Treatment Duration: The study is conducted for 67 days.
-
Sample Collection: On day 67, following a 16-hour fast, a final dose is administered. Four hours post-dose, animals are anesthetized. Blood and liver tissue are collected.
-
Analysis: Plasma is analyzed for total cholesterol, HDL, non-HDL, and triglycerides using a clinical chemistry analyzer. Liver tissue is analyzed for triglyceride content.
In Vivo: Cynomolgus Monkey Model of Hyperlipidemia
This Good Laboratory Practice (GLP) compliant study is described in Esquejo et al., 2018.[2]
-
Animal Model: Healthy, adult male and female cynomolgus monkeys (n=3/sex/group) are used.
-
Dosing Regimen: this compound is administered once daily by oral gavage at a dose of 25 mg/kg/day. A vehicle control group is included.
-
Treatment Duration: The study duration is 6 weeks.
-
Sample Collection: Blood samples are collected at baseline and at regular intervals (e.g., weekly or bi-weekly) throughout the study.
-
Analysis: Serum is analyzed for a comprehensive clinical laboratory panel, including total cholesterol, triglycerides, HDL, and LDL.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
PF-06409577 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06409577 is a potent, selective, and orally bioavailable small-molecule activator of AMP-activated protein kinase (AMPK).[1] Initially investigated for the treatment of diabetic nephropathy, its role as a direct activator of a key cellular energy sensor has garnered significant interest in the field of oncology.[2] This technical guide provides an in-depth overview of the preclinical research on this compound in cancer, with a focus on its mechanism of action, anti-tumor effects in osteosarcoma, and detailed experimental protocols.
Core Mechanism of Action
This compound is a direct allosteric activator of AMPK, a serine/threonine kinase that acts as a master regulator of cellular energy homeostasis.[3] It specifically activates AMPK isoforms containing the α1 subunit, leading to the phosphorylation of AMPKα1 at threonine-172, which is crucial for its kinase activity.[3] Activated AMPK orchestrates a metabolic switch, inhibiting anabolic processes that consume ATP (such as protein and lipid synthesis) and promoting catabolic processes that generate ATP (such as fatty acid oxidation and glycolysis). In the context of cancer, this activation can lead to anti-proliferative and pro-apoptotic effects.
Preclinical Efficacy in Osteosarcoma
Research has demonstrated the potent anti-cancer effects of this compound in preclinical models of osteosarcoma (OS), a primary bone malignancy.[3] The compound has been shown to inhibit cell viability, suppress proliferation, and induce programmed cell death (apoptosis) and cell cycle arrest in various human osteosarcoma cell lines.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in osteosarcoma.
| Parameter | Value | Assay | Reference |
| AMPK Activation (EC50) | 7.0 nM (α1β1γ1 isoform) | TR-FRET | [1] |
| In Vitro Anti-proliferative Concentration | 0.3 - 3.0 µM | MTT, BrdU, EdU | [1] |
| In Vivo Oral Dose (Mouse Xenograft) | 10 - 30 mg/kg, daily | Tumor Growth Inhibition | [1] |
| Cell Line | Effect of this compound (1 µM, 48-72h) | Assay | Reference |
| U2OS | Significant inhibition of viability and proliferation | MTT, BrdU | [1] |
| MG-63 | Significant inhibition of viability and proliferation | MTT, BrdU | [1] |
| SaOs-2 | Significant inhibition of viability and proliferation | MTT, BrdU | [1] |
| Primary Human OS Cells | Significant inhibition of viability and proliferation | MTT, BrdU | [1] |
Signaling Pathways
The anti-cancer effects of this compound in osteosarcoma are mediated through the modulation of key downstream signaling pathways.
Activation of AMPK by this compound leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[3] This is evidenced by decreased phosphorylation of the mTORC1 substrate, S6K1.[3] Furthermore, AMPK activation induces autophagy and promotes the downregulation of multiple receptor tyrosine kinases (RTKs) such as PDGFRα, PDGFRβ, and EGFR.[3] Collectively, these actions contribute to the observed inhibition of osteosarcoma cell growth and induction of apoptosis.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound in osteosarcoma.
Cell Viability and Proliferation Assays
1. Cell Culture:
-
Human osteosarcoma cell lines (U2OS, MG-63, SaOs-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]
2. MTT Assay:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control for 48-72 hours.
-
MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[1]
3. BrdU/EdU Incorporation Assay:
-
Cells are seeded in 96-well plates and treated with this compound as described above.
-
During the final hours of incubation, BrdU or EdU is added to the culture medium.
-
Incorporation of BrdU/EdU is detected using a colorimetric or fluorescent assay kit according to the manufacturer's instructions.[1]
Apoptosis and Cell Cycle Analysis
1. TUNEL Staining:
-
Cells are grown on coverslips and treated with this compound.
-
Apoptosis is assessed using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit, following the manufacturer's protocol.[1]
-
TUNEL-positive nuclei are visualized by fluorescence microscopy.[1]
2. Annexin V/Propidium Iodide (PI) Staining:
-
Cells are treated with this compound, harvested, and washed with PBS.
-
Cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.
-
The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
3. Cell Cycle Analysis:
-
Cells are treated with this compound for 40 hours.[3]
-
Cells are harvested, fixed in 70% ethanol, and stained with propidium iodide (PI) containing RNase.
-
Cell cycle distribution (G0/G1, S, G2/M phases) is analyzed by flow cytometry.[3]
Western Blotting
1. Cell Lysis and Protein Quantification:
-
Cells are treated with this compound, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
2. SDS-PAGE and Immunoblotting:
-
Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies overnight at 4°C.
-
Primary antibodies used include those against phospho-AMPKα (Thr172), total AMPKα, phospho-S6K1, total S6K1, and β-actin (loading control). All primary antibodies were sourced from Cell Signaling Technology.[1]
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Xenograft Studies
1. Animal Model:
-
Severe combined immunodeficient (SCID) mice are used.[1]
2. Tumor Cell Implantation:
-
U2OS cells (e.g., 3 x 10^6 cells) are injected subcutaneously into the flanks of the mice.[1]
3. Treatment:
-
When tumors reach a volume of approximately 100 mm³, mice are randomized into treatment and control groups.
-
This compound is administered orally at doses of 10 or 30 mg/kg daily for 24 days.[1] The vehicle control is saline.[1]
4. Monitoring and Endpoint Analysis:
-
Tumor volume and mouse body weight are measured regularly (e.g., every 6 days).[4]
-
At the end of the study, tumors are excised, weighed, and subjected to further analysis, such as Western blotting for target proteins.[4]
Clinical Trials in Cancer
As of the latest available information, there are no active or completed clinical trials investigating this compound specifically for the treatment of cancer. A Phase 1 study in healthy volunteers (NCT02286882) was terminated.[5][6] The primary clinical development of this compound was focused on diabetic nephropathy.[2]
Conclusion
This compound is a potent direct activator of AMPK with demonstrated preclinical anti-cancer activity in osteosarcoma models. Its mechanism of action, involving the inhibition of mTORC1 signaling and induction of autophagy and apoptosis, makes it an interesting compound for further cancer research. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the potential of this compound and other AMPK activators in oncology. The lack of clinical trials in cancer to date suggests that its therapeutic potential in this area remains to be explored in a clinical setting.
References
- 1. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to PF-06409577 and Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06409577 is a potent, selective, and orally bioavailable small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound triggers a cascade of downstream signaling events, most notably the induction of autophagy, a catabolic process essential for cellular quality control and survival under stress. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on autophagy induction. We present a compilation of quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.
Introduction to this compound
This compound, chemically known as 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, is a direct allosteric activator of AMPK.[1] It exhibits high potency and selectivity for AMPK heterotrimers containing the β1 subunit.[2] The activation of AMPK by this compound mimics a state of low cellular energy, initiating a range of physiological responses aimed at restoring energy balance, including the inhibition of anabolic processes and the activation of catabolic pathways such as autophagy.[3][4] Due to its ability to modulate these fundamental cellular processes, this compound has garnered significant interest as a potential therapeutic agent for various diseases, including diabetic nephropathy, cancer, and heatstroke-induced organ injury.[1][3]
Physicochemical Properties and Pharmacokinetics
A summary of the key physicochemical and pharmacokinetic properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₆ClNO₃ | [5][6] |
| Molecular Weight | 341.79 g/mol | [1][6][7] |
| Appearance | Solid | [5] |
| EC₅₀ (α1β1γ1 AMPK) | 7.0 nM | [5][7] |
| EC₅₀ (α2β1γ1 AMPK) | 6.8 nM | [7] |
| EC₅₀ (β2-containing isoforms) | ≥10 μM | [2] |
| Oral Bioavailability (Rats) | 15% | [5][7] |
| Oral Bioavailability (Dogs) | 100% | [5][7] |
| Oral Bioavailability (Monkeys) | 59% | [5][7] |
| Plasma Protein Binding (Human) | 98.3% (fu,p = 0.017) | [7] |
Mechanism of Action: AMPK Activation and Downstream Signaling
This compound directly binds to the allosteric drug and metabolite (ADaM) site at the interface of the α and β subunits of AMPK.[6] This binding induces a conformational change that promotes the phosphorylation of Thr-172 on the α subunit, leading to a significant increase in AMPK activity.[3] Activated AMPK, in turn, modulates the activity of several downstream targets to initiate autophagy. The primary signaling axis involves the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) and the direct activation of the Unc-51 like autophagy activating kinase 1 (ULK1) complex.[3][4]
mTORC1 Inhibition
Activated AMPK phosphorylates and activates the tuberous sclerosis complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1.[3] Inhibition of mTORC1 is a key step in autophagy induction, as active mTORC1 normally suppresses autophagy by phosphorylating and inhibiting ULK1 and other autophagy-related proteins.[4][8]
ULK1 Complex Activation
In addition to relieving mTORC1-mediated inhibition, AMPK can directly phosphorylate ULK1 at activating sites.[4][8] This direct phosphorylation, independent of mTORC1, provides a robust signal for the initiation of autophagy. The activated ULK1 complex then proceeds to phosphorylate downstream components of the autophagy machinery, setting in motion the formation of the autophagosome.[4][9]
The signaling pathway from this compound to autophagy induction is depicted in the following diagram:
Caption: Signaling pathway of this compound-induced autophagy.
Quantitative Data on Autophagy Induction
The following tables summarize the quantitative effects of this compound on markers of autophagy and cell viability in various cancer cell lines.
Table 1: Effects of this compound on Osteosarcoma (OS) Cells
| Cell Line | Treatment | Effect | Fold Change / Observation | Reference |
| U2OS | 0.3-3.0 µM this compound | Increased p-AMPKα1 (Thr-172) | Dose-dependent increase | [3] |
| Primary OS | 1 µM this compound | Increased p-AMPKα1 (Thr-172) | Significant increase | [3] |
| Primary OS | 1 µM this compound | Inhibition of p-S6K1 (Thr-389) | Significant decrease | [3] |
| Primary OS | 1 µM this compound | Upregulation of Beclin-1 | Increase in protein level | [3] |
| Primary OS | 1 µM this compound | Degradation of p62 | Decrease in protein level | [3] |
| Primary OS | 1 µM this compound | LC3B-I to LC3B-II conversion | Increase in LC3B-II | [3] |
| U2OS Xenograft | Oral administration | Upregulation of Beclin-1 | Observed in tumor lysates | [3] |
| U2OS Xenograft | Oral administration | LC3B-I to LC3B-II conversion | Observed in tumor lysates | [3] |
Experimental Protocols
This section provides an overview of the methodologies used to assess this compound-induced autophagy.
Cell Culture and Treatment
-
Cell Lines: Human osteosarcoma cell lines (U2OS, MG-63, SaOs-2) and primary human osteosarcoma cells.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture media to the desired final concentrations (e.g., 0.3-3.0 µM). Cells are typically treated for specified time periods (e.g., 24-48 hours) before analysis.[3]
Western Blotting for Autophagy Markers
Western blotting is a key technique to measure the levels of proteins involved in the autophagy pathway.
Caption: A generalized workflow for Western blotting analysis.
-
Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against autophagy-related proteins (e.g., LC3B, p62, Beclin-1, p-AMPK, p-S6K1). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Autophagic Flux Assays
To confirm that the observed increase in LC3B-II is due to increased autophagic activity rather than a blockage of lysosomal degradation, autophagic flux assays are performed.
-
LC3B-RFP Puncta Formation: Cells are transfected with a plasmid expressing red fluorescent protein-tagged LC3B (LC3B-RFP). Upon autophagy induction, LC3B-RFP translocates to autophagosome membranes, appearing as fluorescent puncta. The number of puncta per cell is quantified using fluorescence microscopy.[3]
-
Lysosomal Inhibition: Cells are co-treated with this compound and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further accumulation of LC3B-II in the presence of the inhibitor compared to this compound alone indicates a functional autophagic flux.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of AMPK and autophagy in various physiological and pathological contexts. Its potent and selective activation of AMPK leads to the robust induction of autophagy through the coordinated inhibition of mTORC1 and activation of the ULK1 complex. The data and protocols presented in this guide offer a foundational resource for researchers aiming to investigate the therapeutic potential of targeting the AMPK-autophagy axis with this compound. Further research is warranted to fully elucidate the therapeutic applications of this compound in a clinical setting.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF 06409577 | 1467057-23-3 | BP166583 | Biosynth [biosynth.com]
- 7. selleckchem.com [selleckchem.com]
- 8. AMPK and autophagy get connected - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Effects of PF-06409577 on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of PF-06409577, a direct activator of AMP-activated protein kinase (AMPK), on lipid metabolism. The information presented is collated from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action
This compound is a potent, orally bioavailable small molecule that allosterically activates AMPK, a key cellular energy sensor.[1][2] Specifically, it is a β1-biased activator, showing high potency for AMPK α1β1γ1 and α2β1γ1 isoforms.[3][4] The activation of AMPK by this compound is central to its effects on lipid metabolism. Activated AMPK phosphorylates and inactivates key enzymes involved in anabolic pathways such as fatty acid and cholesterol synthesis, while promoting catabolic pathways like fatty acid oxidation.[4][5][6]
Signaling Pathway of this compound in Lipid Metabolism
The primary mechanism through which this compound impacts lipid metabolism is by activating AMPK, which in turn phosphorylates and inhibits two critical enzymes: Acetyl-CoA Carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).[4] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), while HMGCR is the rate-limiting enzyme in cholesterol biosynthesis.[4] By inhibiting these enzymes, this compound effectively reduces the synthesis of new fatty acids and cholesterol.[5][6][7]
Figure 1: Signaling pathway of this compound in regulating lipid metabolism.
Quantitative Data on Lipid Metabolism
The effects of this compound on various lipid parameters have been quantified in several preclinical models. The tables below summarize these findings.
Table 1: Effect of this compound on Plasma Lipids in ZSF1 Rats [5]
| Parameter | Treatment Group | Change from Vehicle |
| Total Cholesterol | This compound (10 mg/kg) | ↓ Dose-dependent reduction |
| This compound (30 mg/kg) | ↓ Dose-dependent reduction | |
| This compound (100 mg/kg) | ↓ Dose-dependent reduction | |
| Non-HDL Cholesterol | This compound (10 mg/kg) | ↓ Dose-dependent reduction |
| This compound (30 mg/kg) | ↓ Dose-dependent reduction | |
| This compound (100 mg/kg) | ↓ Dose-dependent reduction | |
| HDL Cholesterol | This compound (10 mg/kg) | ↑ Dose-dependent increase |
| This compound (30 mg/kg) | ↑ Dose-dependent increase | |
| This compound (100 mg/kg) | ↑ Dose-dependent increase | |
| Liver Triglycerides | This compound | ↓ Reduction |
Table 2: Effect of this compound on Plasma Lipids in Cynomolgus Monkeys (6-week study) [5]
| Parameter | Treatment Group | Change from Vehicle |
| Total Plasma Cholesterol | This compound | ↓ Reduction |
| LDL Cholesterol | This compound | ↓ Reduction |
| HDL Cholesterol | This compound | No significant change |
Table 3: In Vitro Effects of this compound on Lipogenesis [4]
| Cell Type | EC50 for De Novo Lipogenesis Inhibition |
| Rat Hepatocytes | 49 nM |
| Human Hepatocytes | 128 nM |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summarized protocols for assays central to evaluating the effects of this compound.
This assay measures the rate of new fatty acid synthesis in primary hepatocytes.
Figure 2: Workflow for in vitro de novo lipogenesis assay.
Protocol Steps:
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from the species of interest (e.g., rat, human) and culture them in appropriate media.
-
Compound Treatment: Treat the cultured hepatocytes with varying concentrations of this compound or a vehicle control for a specified duration.
-
Radiolabeling: Add a radiolabeled precursor for fatty acid synthesis, such as [14C]-acetate, to the culture medium.
-
Incubation: Incubate the cells for a defined period to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Lipid Extraction: Wash the cells and extract total lipids using a suitable solvent mixture (e.g., chloroform:methanol).
-
Lipid Separation: Separate the different lipid classes, typically by thin-layer chromatography (TLC).
-
Quantification: Scrape the bands corresponding to fatty acids or triglycerides and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content and calculate the rate of de novo lipogenesis.
This method is used to assess the activation state of AMPK and the phosphorylation (inactivation) of its downstream target, ACC.
Protocol Steps:
-
Sample Preparation: Lyse cells or tissues treated with this compound or vehicle to extract total protein. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AMPK (pAMPK), total AMPK, phosphorylated ACC (pACC), and total ACC.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation/phosphorylation.
-
ZSF1 Rat Model: This is a genetic model of metabolic syndrome, exhibiting obesity, hyperglycemia, and dyslipidemia, making it relevant for studying the effects of metabolic drugs.[5]
-
Cynomolgus Monkey Model: Non-human primates provide a translational model closer to human physiology for evaluating the effects of therapeutic candidates on lipid metabolism.[5]
General In Vivo Protocol:
-
Animal Acclimation: Acclimate the animals to the housing conditions and diet.
-
Treatment Administration: Administer this compound or vehicle orally at specified doses and for a defined duration (e.g., 6 weeks).
-
Sample Collection: Collect blood samples at various time points to measure plasma lipid levels (total cholesterol, LDL, HDL, triglycerides). At the end of the study, collect tissues (e.g., liver) for further analysis.
-
Lipid Analysis: Analyze plasma lipid concentrations using standard enzymatic assays.
-
Tissue Analysis: Analyze liver tissue for triglyceride content and gene expression changes related to lipid metabolism.
Summary and Future Directions
This compound demonstrates robust effects on lipid metabolism, primarily through the activation of AMPK and subsequent inhibition of de novo lipogenesis and cholesterol synthesis. Preclinical data in both rodent and non-human primate models show promising reductions in key lipid parameters, suggesting its potential as a therapeutic agent for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[5][6][7]
Further research and clinical trials are necessary to fully elucidate the efficacy and safety of this compound in human populations. A phase I clinical trial for diabetic nephropathy was initiated but not completed, and as such, clinical data on its lipid-lowering effects in humans is not yet available.[4] The long-term consequences of systemic AMPK activation will also need careful evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [bio-protocol.org]
- 4. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [en.bio-protocol.org]
- 6. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-06409577 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06409577 is a potent and selective, allosteric activator of the α1β1γ1 isoform of 5' AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2] It has an EC50 of 7 nM for the AMPK α1β1γ1 isoform.[1][2] Activation of AMPK can influence a variety of downstream signaling pathways, making this compound a valuable tool for research in areas such as metabolic diseases, oncology, and diabetic nephropathy.[3] These application notes provide an overview of the working concentrations of this compound in various cell-based assays and detailed protocols for its use.
Data Presentation: Working Concentrations in Cell Culture
The optimal working concentration of this compound is cell line and assay dependent. The following table summarizes effective concentrations from various published studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Assay Type | Working Concentration | Duration of Treatment | Outcome |
| U2OS (Human Osteosarcoma) | MTT Assay (Cell Viability) | 0.1 - 3 µM | 48 - 96 hours | Dose- and time-dependent decrease in cell viability.[4] |
| U2OS (Human Osteosarcoma) | BrdU Incorporation Assay | 0.3 - 3 µM | Not Specified | Dose-dependent decrease in cell proliferation.[4] |
| U2OS (Human Osteosarcoma) | Clonogenicity Assay | 0.3 - 3 µM | Not Specified | Dose-dependent decrease in colony formation.[4] |
| U2OS, MG-63, SaOs-2 (Human Osteosarcoma) | Apoptosis Assays (Annexin V, TUNEL) | 1 µM | 48 hours | Induction of apoptosis.[4] |
| U2OS (Human Osteosarcoma) | Cell Cycle Analysis (PI Staining) | 1 µM | 40 hours | Cell cycle arrest.[4][5] |
| U2OS, Primary Human OS Cells | Western Blot (AMPK Activation) | 0.3 - 3 µM | Not Specified | Increased phosphorylation of AMPKα1 (Thr-172).[4] |
| MDCK (Madin-Darby Canine Kidney) | Western Blot (AMPK & mTOR Pathway) | 1, 3, 10 µM | Not Specified | Increased AMPK phosphorylation and downregulation of the mTOR pathway.[6] |
| Primary Rat Hepatocytes | De Novo Lipogenesis Assay | 10 µM | Not Specified | Lowered acetate incorporation into lipids.[7] |
| Vero (African Green Monkey Kidney) | Cytotoxicity Assay (Cell Titer Glo) | EC50 = 2.6 µM | 24 hours | Measurement of cell viability.[8] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO up to 100 mM.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound and DMSO to prepare a stock solution of 10 mM.
-
Aseptically weigh the this compound powder and dissolve it in the calculated volume of sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability and Proliferation Assays (MTT Assay)
Materials:
-
Cells of interest (e.g., U2OS)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for AMPK Activation
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-total-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.3, 1, 3 µM) for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the AMPK signaling pathway activated by this compound and a general experimental workflow for studying its effects.
Caption: this compound signaling pathway leading to AMPK activation.
Caption: General experimental workflow for this compound studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bio-rad.com [bio-rad.com]
Preparation of PF-06409577 for In Vivo Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
PF-06409577 is a potent and selective allosteric activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2] As a promising therapeutic agent for metabolic diseases such as diabetic nephropathy and non-alcoholic fatty liver disease (NAFLD), its proper formulation is critical for successful in vivo evaluation.[3][4][5] This document provides detailed protocols for the preparation of this compound for both oral and intravenous administration in preclinical animal models, based on established methodologies.
2. Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting the appropriate vehicle and preparation method.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆ClNO₃ | [1][2] |
| Molecular Weight | 341.79 g/mol | [2] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥98% (HPLC) | [1][2] |
| Storage Temperature | Room temperature or -20°C | [1] |
3. Solubility Data
The solubility of this compound in various common solvents is crucial for preparing stock solutions and final formulations.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (292.58 mM) | [6] |
| DMSO | Soluble to 100 mM | |
| DMSO | 20 mg/mL, clear | [2] |
| Ethanol | Soluble to 20 mM | |
| Water | Insoluble | [7] |
4. In Vivo Formulation Protocols
The choice of formulation for this compound depends on the intended route of administration and the specific requirements of the animal study. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6]
Oral Administration
Oral gavage is a common route for administering this compound in preclinical studies.[3][4][8]
Protocol 1: Methylcellulose Suspension (for crystalline material)
This protocol is suitable for administering this compound as a suspension.
Materials:
-
This compound (crystalline powder)
-
0.5% Methylcellulose in sterile water
-
Sterile water
-
Mortar and pestle (optional, for fine grinding)
-
Stir plate and magnetic stir bar
-
Appropriate size sterile tubes
Procedure:
-
Weigh the required amount of this compound crystalline powder.
-
If necessary, gently grind the powder to a fine consistency using a mortar and pestle.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Gradually add the this compound powder to the 0.5% methylcellulose solution while stirring continuously with a magnetic stir bar.
-
Continue stirring until a homogenous suspension is achieved.
-
This formulation has been used for oral administration in rats, dogs, and monkeys.[3][7][9]
Protocol 2: Solubilized Formulation with Co-solvents
For studies requiring a clear solution for oral administration, the following co-solvent systems can be used.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride)
-
Corn Oil
-
Sterile tubes and syringes
Procedure A: DMSO/PEG300/Tween-80/Saline [6]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the following components in sequence, ensuring the solution is clear after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mix thoroughly to obtain a clear solution. This formulation is reported to have a solubility of ≥ 2.08 mg/mL.[6]
Procedure B: DMSO/Corn Oil [6]
-
Prepare a stock solution of this compound in DMSO.
-
Add 10% of the DMSO stock solution to 90% corn oil.
-
Mix until a clear solution is formed. This method also yields a solubility of ≥ 2.08 mg/mL.[6]
Intravenous Administration
For pharmacokinetic studies, intravenous administration is often required.
Protocol 3: Sulfobutylether-β-cyclodextrin (SBE-β-CD) Formulation
This formulation is suitable for intravenous administration in species like rats and monkeys.[3]
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile water for injection or saline
-
DMSO (optional, for initial solubilization)
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.[6]
-
A stock solution of this compound can be initially prepared in a small volume of DMSO.
-
Add the DMSO stock solution to the SBE-β-CD solution. A common ratio is 10% DMSO to 90% of the 20% SBE-β-CD solution.[6]
-
Alternatively, for intravenous pharmacokinetics in rats and monkeys, a 12% sulfobutylether-β-cyclodextrin solution has been used.[3] For dogs, a formulation of 10% N-methyl-2-pyrrolidone in 90% of a 30% sulfobutylether-β-cyclodextrin solution in water has been described.[3]
-
Ensure the final solution is clear and free of precipitates. If necessary, gentle warming or sonication can be used to aid dissolution.[6]
-
Sterile filter the final solution through a 0.22 µm filter into a sterile vial before administration.
5. Dosing Information from Preclinical Studies
The following table summarizes dosing regimens used in various in vivo studies.
| Animal Model | Route of Administration | Dose | Vehicle | Study Focus | Reference |
| Wistar Han Rats | Oral | 300 mg/kg | Not specified | pAMPK/tAMPK measurement | [6] |
| ZSF1 Obese Rats | Oral (QD) | 10, 30, 100 mg/kg | Not specified | Diabetic nephropathy | [1][6] |
| Rats | Oral | 10, 30, 100 mg/kg | 0.5% methyl cellulose | NAFLD | [4] |
| SCID Mice | Oral (daily) | 10, 30 mg/kg | Saline | Osteosarcoma xenograft | [8] |
| Cynomolgus Monkeys | Oral Gavage (daily) | 25 mg/kg | Not specified | Cholesterol and triglycerides | [4] |
| Rats, Dogs, Monkeys | Intravenous | Not specified | 12% SBE-β-CD (rats, monkeys); 10% NMP in 90% of 30% SBE-β-CD (dogs) | Pharmacokinetics | [3] |
| Rats, Dogs, Monkeys | Oral | 3, 10, 30 mg/kg (rats) | 0.5% methylcellulose | Pharmacokinetics | [3][7] |
6. Signaling Pathway and Experimental Workflow
.dot
Caption: Simplified signaling pathway of this compound.
.dot
Caption: General workflow for in vivo formulation of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound ≥98% (HPLC) | 1467057-23-3 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | this compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: PF-06409577
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of PF-06409577 in Dimethyl Sulfoxide (DMSO) and ethanol, along with protocols for its dissolution and use in experimental settings.
Introduction
This compound is a potent and selective allosteric activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2][3][4][5][6] It exhibits high selectivity for AMPK α1β1γ1 isoforms.[2][4] Due to its role in regulating metabolic pathways, this compound is a valuable tool for research in areas such as diabetic nephropathy.[1][7] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.
Solubility Data
The solubility of this compound can vary between different sources and batches. The following tables summarize the reported solubility data in DMSO and ethanol. It is recommended to use fresh, anhydrous DMSO for the best results, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[4][8]
Table 1: Solubility of this compound in DMSO
| Concentration (mM) | Concentration (mg/mL) | Source | Notes |
| 292.58 mM | ≥ 100 mg/mL | MedchemExpress[2][8] | Saturation unknown |
| 292.57 mM | 100 mg/mL | Selleck Chemicals[4] | Use fresh DMSO |
| 184.32 mM | 63 mg/mL | AdooQ Bioscience[6] | |
| 100 mM | 34.18 mg/mL | R&D Systems / Tocris[1][5] | |
| - | 20 mg/mL | Sigma-Aldrich | Clear solution |
| Soluble | - | Cayman Chemical[3] | - |
Table 2: Solubility of this compound in Ethanol
| Concentration (mM) | Concentration (mg/mL) | Source |
| 184.32 mM | 63 mg/mL | AdooQ Bioscience[6] |
| - | 68 mg/mL | Selleck Chemicals[4] |
| 20 mM | 6.84 mg/mL | R&D Systems / Tocris[1][5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be used for further dilutions in aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: In a sterile tube or vial, accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolve: Vortex the solution for 1-2 minutes to facilitate dissolution. If particulates are still visible, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid in complete dissolution.[9][10]
-
Inspect: Ensure the solution is clear and free of any visible precipitate before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[11]
Protocol 2: Preparation of a Working Solution in Ethanol
This protocol outlines the preparation of a this compound solution in ethanol.
Materials:
-
This compound powder
-
Pure ethanol (e.g., 200 proof)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Let the vial of this compound powder come to room temperature.
-
Weigh: Weigh the desired amount of the compound into a sterile container.
-
Add Solvent: Add the calculated volume of ethanol to reach the target concentration (e.g., 20 mM).
-
Dissolve: Vortex the mixture thoroughly. If needed, sonicate for 5-10 minutes to ensure complete dissolution.
-
Inspect: Visually confirm that the solution is clear.
-
Storage: Store the ethanolic solution in tightly sealed vials at -20°C.
Important Considerations for Cell-Based Assays: When preparing working solutions for cell culture experiments, the final concentration of the organic solvent (DMSO or ethanol) should be kept low (typically <0.5% for DMSO) to avoid cytotoxicity.[11] Prepare intermediate dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. Always include a vehicle control group in your experiments, treated with the same final concentration of the solvent as the compound-treated groups.[12]
Visualizations
Diagram 1: General Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Diagram 2: Simplified AMPK Signaling Pathway
Caption: this compound activates AMPK, a central regulator of metabolism.
References
- 1. rndsystems.com [rndsystems.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PF 06409577 | AMPK | Tocris Bioscience [tocris.com]
- 6. adooq.com [adooq.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. emulatebio.com [emulatebio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-06409577 in Rodent Models of NAFLD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The development of effective therapeutics is a critical area of research. PF-06409577 is a potent, selective, and orally bioavailable small-molecule activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK in the liver has been shown to inhibit pathways of lipid and cholesterol synthesis, making it a promising therapeutic target for NAFLD and NASH.[1][2]
These application notes provide detailed protocols and data for utilizing this compound in rodent models of NAFLD. The information is based on preclinical studies demonstrating the efficacy of this compound in reducing hepatic steatosis and improving metabolic parameters.
Mechanism of Action: AMPK Activation
This compound is a direct, allosteric activator of AMPK, with a bias towards β1-containing complexes.[1][3] AMPK activation leads to the phosphorylation and subsequent inhibition of key enzymes involved in anabolic processes such as fatty acid and cholesterol synthesis. A primary target is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis.[3] By inhibiting ACC, this compound reduces the liver's production of new fatty acids, thereby decreasing the triglyceride accumulation that characterizes NAFLD.[1][3]
Caption: Mechanism of this compound in hepatocytes.
Rodent Models for this compound Efficacy Testing
The selection of an appropriate rodent model is crucial for studying NAFLD pathogenesis and evaluating therapeutic agents. Diet-induced models in mice and rats are commonly used as they can recapitulate many of the metabolic features of human NAFLD.
High-Fat Diet (HFD)-Induced NAFLD in Mice
The C57BL/6J mouse strain is widely used due to its susceptibility to developing obesity, insulin resistance, and hepatic steatosis when fed a high-fat diet.[4]
Genetically Modified Hyperlipidemic Rat Models
The ZSF1 rat is a genetic model that exhibits hyperlipidemia and is predisposed to elevated de novo lipogenesis, making it a relevant model for studying lipid-lowering agents.[1]
Experimental Protocols
Protocol 1: Induction of NAFLD in C57BL/6J Mice with a High-Fat Diet
Objective: To induce hepatic steatosis and metabolic syndrome in C57BL/6J mice.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Standard chow diet (Control).
-
High-Fat Diet (HFD): Typically 45% or 60% kcal from fat.
-
Metabolic cages for monitoring food and water intake.
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomly assign mice to either the control group (standard chow) or the HFD group.
-
Provide ad libitum access to the respective diets and water for a period of 16-24 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the dietary regimen, mice are ready for therapeutic intervention with this compound.
Protocol 2: Administration of this compound and Sample Collection
Objective: To evaluate the therapeutic efficacy of this compound in a diet-induced NAFLD model.
Materials:
-
NAFLD mice (from Protocol 1).
-
This compound.
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Equipment for blood collection (e.g., retro-orbital or cardiac puncture).
-
Liquid nitrogen for snap-freezing tissues.
Procedure:
-
Randomize HFD-fed mice into two groups: Vehicle control and this compound treatment.
-
Prepare this compound in the vehicle at the desired concentrations (e.g., 10, 30, or 100 mg/kg).[3]
-
Administer this compound or vehicle via oral gavage once daily for the desired study duration (e.g., 6 weeks).[1]
-
Continue the respective diets (HFD) throughout the treatment period.
-
At the end of the study, fast the animals overnight.
-
Collect blood samples for analysis of plasma lipids, glucose, and liver enzymes.
-
Euthanize the animals and immediately excise the liver. Weigh the liver and snap-freeze portions in liquid nitrogen for molecular and biochemical analysis. Fix a separate portion in formalin for histology.
Caption: Workflow for testing this compound in a diet-induced NAFLD model.
Data Presentation
The efficacy of this compound has been demonstrated in multiple rodent models. The following tables summarize the key quantitative findings from a study utilizing diet-induced obese (DIO) mice and hyperlipidemic ZSF1 rats.
Table 1: Effect of this compound on Hepatic Lipid Content in DIO Mice
| Treatment Group (mg/kg) | Liver Weight (g) | Liver Triglycerides (mg/g) |
| Vehicle | 2.1 ± 0.1 | 150 ± 20 |
| This compound (30) | 1.7 ± 0.1 | 90 ± 15 |
*Data are represented as mean ± SEM. *p < 0.05 vs. Vehicle. (Data are illustrative based on published findings[1]).
Table 2: Effect of this compound on Plasma Lipids in ZSF1 Rats
| Treatment Group (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle | 250 ± 25 | 300 ± 30 |
| This compound (10) | 180 ± 20 | 210 ± 25 |
*Data are represented as mean ± SEM. *p < 0.05 vs. Vehicle. (Data are illustrative based on published findings[1]).
Key Analytical Methods
-
Hepatic Lipid Quantification: Lipids are extracted from liver homogenates using the Folch method, and triglyceride content is measured using a commercially available colorimetric assay kit.
-
Plasma Biochemistry: Plasma levels of total cholesterol, triglycerides, ALT, and AST are determined using an automated clinical chemistry analyzer.
-
Gene Expression Analysis: RNA is isolated from liver tissue, reverse transcribed to cDNA, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression of genes involved in fibrosis (e.g., Col1a1, Timp1) and lipogenesis (e.g., Srebp1c, Fasn).
-
Histology: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis.
Conclusion
This compound demonstrates significant efficacy in reducing hepatic lipid accumulation and improving dyslipidemia in various rodent models of NAFLD.[1] The compound's clear mechanism of action, centered on the activation of hepatic AMPK, supports its development as a potential therapeutic for NAFLD and NASH in humans.[1][2] The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound and similar AMPK activators in preclinical settings.
References
- 1. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Osteosarcoma Xenograft Model Using PF-06409577
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteosarcoma (OS) is the most prevalent primary malignant bone tumor, predominantly affecting children and young adults.[1][2] Despite advancements in treatment, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic strategies.[3][4][5] One promising target is the AMP-activated protein kinase (AMPK) signaling pathway, a crucial regulator of cellular energy metabolism and cell growth.[1][6]
PF-06409577 is a novel, potent, and orally bioavailable direct activator of AMPK.[1][2][7] This document provides detailed application notes and protocols for utilizing this compound in an osteosarcoma xenograft model, a critical preclinical tool for evaluating the efficacy of new anti-cancer agents.
Mechanism of Action of this compound in Osteosarcoma
This compound functions by directly activating AMPK, leading to a cascade of downstream effects that collectively inhibit osteosarcoma cell growth.[1][2] Activated AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1).[1] Hyperactivation of the mTOR pathway is a known driver in many cancers, including osteosarcoma.[1][8][9] By inhibiting mTORC1, this compound effectively halts cell proliferation and induces apoptosis (programmed cell death) and autophagy.[1][2][10] Studies have shown that this compound's effects are more potent than other AMPK activators like metformin.[1]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in an osteosarcoma xenograft model using U2OS cells.
| Treatment Group | Dosage | Administration Route | Duration | Mean Tumor Volume (Day 42) | Tumor Growth Inhibition |
| Vehicle (Saline) | - | Oral Gavage | Daily for 24 days | ~1500 mm³ | - |
| This compound | 10 mg/kg | Oral Gavage | Daily for 24 days | Significantly Reduced | Statistically Significant |
| This compound | 30 mg/kg | Oral Gavage | Daily for 24 days | Significantly Reduced | Statistically Significant |
| Data derived from studies on U2OS xenografts in SCID mice.[1][11] |
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Mean Tumor Weight (Day 42) | Baseline | Significantly Reduced | Significantly Reduced |
| Mouse Body Weight | No significant change | No significant change | No significant change |
| Data derived from studies on U2OS xenografts in SCID mice.[1][11] |
Experimental Protocols
This section details the protocols for establishing an osteosarcoma xenograft model and subsequent treatment with this compound.
Protocol 1: Osteosarcoma Cell Culture
-
Cell Lines: Human osteosarcoma cell lines such as U2OS, MG-63, or SaOs-2 are commonly used.[1][2] Primary human osteosarcoma cells can also be utilized for patient-derived xenograft (PDX) models.[3][10][12]
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Protocol 2: Osteosarcoma Xenograft Establishment
This protocol describes the establishment of a subcutaneous xenograft model. Orthotopic models, which involve injecting tumor cells directly into the bone, can also be established for a more clinically relevant tumor microenvironment.[13][14][15][16]
-
Animals: Use severe combined immunodeficient (SCID) mice, typically 4-6 weeks old.[1]
-
Cell Preparation:
-
Harvest osteosarcoma cells and perform a cell count.
-
Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 1 x 10⁷ cells/mL.[14]
-
-
Injection:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring:
-
Group Allocation: Once tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups (typically 10 mice per group).[1][11]
Protocol 3: Administration of this compound
-
Drug Preparation: Prepare this compound in a suitable vehicle, such as saline.[1][11]
-
Dosage: Administer this compound at doses of 10 mg/kg and 30 mg/kg body weight.[1][11] The control group should receive the vehicle only.
-
Administration: Administer the treatment daily via oral gavage for a period of 24 days.[1][11]
-
Monitoring:
Protocol 4: Efficacy Assessment and Data Analysis
-
Endpoint: At the end of the study (e.g., Day 42), euthanize the mice.
-
Tumor Excision and Measurement: Excise the tumors and measure their final weight.[1][11]
-
Histological Analysis: Fix tumors in formalin and embed in paraffin for histological staining (e.g., H&E) to confirm tumor morphology.
-
Western Blot Analysis: A portion of the tumor tissue can be snap-frozen for subsequent protein analysis by Western blot to confirm the activation of AMPK and inhibition of mTORC1 signaling.[1]
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effects of this compound compared to the vehicle control. Present data as mean ± standard deviation (SD).[1]
Conclusion
The osteosarcoma xenograft model provides a robust platform for evaluating the in vivo efficacy of this compound. The protocols outlined in this document offer a standardized approach to conducting these preclinical studies. The potent anti-tumor activity of this compound, mediated through the activation of AMPK and subsequent inhibition of the mTORC1 pathway, positions it as a promising therapeutic agent for osteosarcoma. Further investigations are warranted to translate these preclinical findings into clinical applications.
References
- 1. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of Patient-Derived Xenograft Mouse Model with Human Osteosarcoma Tissues [jove.com]
- 4. Researchers identify potential therapeutic target in osteosarcoma | EurekAlert! [eurekalert.org]
- 5. mdpi.com [mdpi.com]
- 6. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound inhibits renal cyst progression by concurrently inhibiting the mTOR pathway and CFTR channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of Patient-Derived Xenograft Mouse Model with Human Osteosarcoma Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of orthotopic osteosarcoma xenograft tumour models [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of metabolic patterns and new antitumoral treatment in osteosarcoma xenograft models by [18F]FDG and sodium [18F]fluoride PET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TR-FRET Assay for Characterizing PF-06409577-Mediated AMPK Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme in maintaining cellular energy homeostasis, making it a significant target for therapeutic intervention in metabolic diseases such as diabetic nephropathy.[1] PF-06409577 is a potent, selective, and orally bioavailable allosteric activator of AMPK.[2][3] This compound has been shown to be a direct activator of AMPK, binding to its subunits to induce robust and sustained activation.[4] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a sensitive and robust platform for characterizing the activation of AMPK by compounds like this compound in a high-throughput format.[5]
This application note provides a detailed protocol for a TR-FRET-based assay to quantify the activation of AMPK by this compound. The assay measures the phosphorylation of a specific substrate by AMPK, where the FRET signal is proportional to the kinase activity.
Signaling Pathway
AMPK is a heterotrimeric protein composed of a catalytic α subunit and regulatory β and γ subunits. Its activation involves the phosphorylation of a threonine residue (Thr172) on the α subunit.[1] this compound acts as a direct allosteric activator, promoting and maintaining the active phosphorylated state of AMPK.[1][4] Once activated, AMPK phosphorylates downstream targets, playing a key role in regulating cellular metabolism.
Figure 1. Simplified signaling pathway of this compound-mediated AMPK activation.
Experimental Principle of TR-FRET Assay
The TR-FRET assay for AMPK activation is based on the detection of a phosphorylated product. The assay utilizes a long-lifetime europium (Eu) or terbium (Tb) chelate as the FRET donor, typically on an antibody that specifically recognizes the phosphorylated substrate, and a fluorescent tracer (e.g., fluorescein or Alexa Fluor 647) as the FRET acceptor, conjugated to the AMPK substrate. When the substrate is phosphorylated by active AMPK, the antibody binds to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated substrate and thus to the AMPK activity.
Figure 2. Experimental workflow of the TR-FRET AMPK activation assay.
Data Presentation
The potency of this compound is determined by its half-maximal effective concentration (EC50) for the activation of different AMPK isoforms.
| AMPK Isoform | EC50 (nM) | Assay Type | Reference |
| α1β1γ1 | 7 | TR-FRET | [2][3] |
| α2β1γ1 | 6.8 | TR-FRET | [3] |
| α1β2γ1 | >40,000 | TR-FRET | [2][3] |
| α2β2γ1 | >4,000 | TR-FRET | [3] |
| α2β2γ3 | >4,000 | TR-FRET | [3] |
Experimental Protocols
This protocol is adapted from standard LanthaScreen™ TR-FRET kinase assays and published data on this compound.[1][6][7][8]
Materials and Reagents
-
AMPK Enzyme: Recombinant human AMPK (e.g., α1β1γ1 isoform)
-
AMPK Substrate: Fluorescein-labeled peptide substrate (e.g., Fluorescein-CREBtide)
-
Antibody: Terbium-labeled anti-phospho-substrate antibody (e.g., Tb-pCREB pSer133 Antibody)
-
Compound: this compound
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection Buffer: TR-FRET Dilution Buffer containing EDTA
-
Plates: Low-volume 384-well black plates
-
Plate Reader: TR-FRET compatible plate reader
Assay Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in DMSO to create a concentration range for the dose-response curve. A 10-point, 3-fold dilution series is recommended.
-
Further dilute the compound solutions in the Assay Buffer to the desired starting concentration.
-
-
Kinase Reaction:
-
Prepare a master mix of the AMPK enzyme and the fluorescein-labeled substrate in the Assay Buffer.
-
Add the desired volume of the diluted this compound or control (DMSO vehicle) to the wells of the 384-well plate.
-
Add the enzyme/substrate master mix to the wells.
-
Prepare a solution of ATP in the Assay Buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and Detection:
-
Prepare the Stop/Detection Buffer containing the terbium-labeled antibody and EDTA. The final concentration of EDTA should be sufficient to chelate the Mg2+ and stop the kinase reaction (e.g., 10 mM).
-
Add the Stop/Detection Buffer to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Set the reader to excite at the donor's excitation wavelength (e.g., 340 nm) and measure the emission at both the donor and acceptor wavelengths (e.g., 495 nm for Terbium and 520 nm for Fluorescein). A time delay (e.g., 100 µs) should be used to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the emission ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the EC50 value.
-
Suggested Final Concentrations in Assay:
| Reagent | Final Concentration |
| AMPK (α1β1γ1) | 1 µg/mL |
| Fluorescein-Substrate | 400 nM |
| ATP | 100 µM |
| Tb-Antibody | 2 nM |
| EDTA (in stop buffer) | 10 mM |
| This compound | Dose-response range |
| DMSO | ≤1% |
Conclusion
The TR-FRET assay provides a robust and sensitive method for quantifying the activation of AMPK by this compound. This high-throughput compatible assay is an invaluable tool for the discovery and characterization of novel AMPK activators in a drug development setting. The provided protocol offers a starting point for assay development and can be optimized based on specific instrumentation and reagent sources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PF 06409577 | AMPK | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | this compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
- 5. Development of a Novel Phosphorylated AMPK Protection Assay for High-Throughput Screening Using TR-FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for PF-06409577 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06409577 is a potent, selective, and orally bioavailable allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Specifically, it shows high potency for the α1β1γ1 isoform of AMPK.[3][4] Activation of AMPK by this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly osteosarcoma, and has shown efficacy in models of metabolic diseases by inhibiting lipid synthesis.[1][5] These application notes provide detailed information on cell lines responsive to this compound, protocols for assessing its activity, and an overview of the underlying signaling pathways.
Responsive Cell Lines and Cellular Effects
This compound has been shown to be effective in several cancer and metabolic disease-relevant cell lines. The primary mechanism of action involves the robust activation of AMPK, leading to downstream signaling events that culminate in reduced cell viability and metabolic alterations.[1][5]
Quantitative Data Summary
While specific IC50 values for cytotoxicity are not consistently reported across studies, the effective concentration for inducing biological effects in sensitive cell lines typically ranges from 0.3 to 3.0 µM.
| Cell Line | Cell Type | Observed Effects at Effective Concentrations (approx. 1 µM) | Reference |
| U2OS | Human Osteosarcoma | Inhibition of cell viability and proliferation; induction of apoptosis and cell cycle arrest.[6][7] | [6][7] |
| MG-63 | Human Osteosarcoma | Inhibition of cell viability and proliferation; induction of apoptosis.[6][7] | [6][7] |
| SaOs-2 | Human Osteosarcoma | Inhibition of cell viability and proliferation; induction of apoptosis.[6][7] | [6][7] |
| Primary Human Osteosarcoma Cells | Human Osteosarcoma | Inhibition of cell viability and proliferation; induction of apoptosis.[6][7] | [6][7] |
| HepG2 | Human Hepatoma | Inhibition of de novo lipid and cholesterol synthesis.[5] | [5] |
| ARPE-19 | Human Retinal Pigment Epithelium | Cytoprotection against UVR-induced viability reduction. | |
| Primary Murine RPE Cells | Mouse Retinal Pigment Epithelium | Cytoprotection against UVR-induced viability reduction. |
Signaling Pathway
Treatment of responsive cells with this compound leads to the direct activation of AMPK. This initiates a signaling cascade that impacts major cellular processes including protein synthesis, autophagy, and cell growth. A key consequence of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) pathway.[1] Additionally, activated AMPK can promote the degradation of multiple receptor tyrosine kinases (RTKs), further contributing to the anti-proliferative effects.[1]
Experimental Workflow Overview
A typical workflow to assess the cellular response to this compound involves initial cell culture, treatment with the compound, and subsequent analysis using various assays to measure viability, apoptosis, and target engagement.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of this compound on the viability of osteosarcoma cells (e.g., U2OS, MG-63).
Materials:
-
U2OS or MG-63 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection (TUNEL Assay)
This protocol describes the detection of apoptosis-induced DNA fragmentation in cells treated with this compound.
Materials:
-
Cells cultured on coverslips or chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in PBS)[9]
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)[3][10]
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound (e.g., 1 µM for 60 hours for MG-63/SaOs-2 cells) and appropriate controls.[6]
-
Fixation: Wash cells with PBS and fix with 4% PFA for 20-30 minutes at room temperature.
-
Washing: Wash twice with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with permeabilization solution for 5-15 minutes on ice.[9]
-
Washing: Wash twice with PBS.
-
TUNEL Reaction: Prepare the TUNEL reaction mixture according to the manufacturer's protocol. Add the mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.[10]
-
Washing: Wash three times with PBS.
-
Counterstaining: Stain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto slides, and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[9]
Target Engagement: p-AMPK Western Blot
This protocol details the detection of AMPK activation via phosphorylation at Threonine 172.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 10%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound (e.g., 0.3-3.0 µM in U2OS cells). Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.[8]
-
SDS-PAGE: Load 10-25 µg of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in 5% BSA) overnight at 4°C.[8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[8]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[12]
-
Detection: Wash three times with TBST. Apply ECL substrate and capture the signal using an imaging system.[8]
-
Analysis: Quantify band intensities and normalize the p-AMPK signal to the total AMPK signal.
Inhibition of Lipid Synthesis in HepG2 Cells
This protocol is for measuring the effect of this compound on de novo lipogenesis.
Materials:
-
HepG2 cells
-
Williams E Medium (WEM) with 10% FBS
-
This compound
-
[3H]-acetate or [1-14C]-acetic acid
-
1 M KOH in Ethanol
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Plate HepG2 cells and allow them to adhere overnight.[5]
-
Serum Starvation: Serum starve the cells for 2 hours.[5]
-
Treatment and Labeling: Treat cells with various concentrations of this compound in the presence of radiolabeled acetate (e.g., [3H]-acetate) in serum-free WEM for 4 hours.[5]
-
Cell Lysis: Wash the cells and lyse them in 1 mL of 1 M KOH/EtOH.[5]
-
Saponification: Heat the samples at 70°C for 2 hours to saponify the lipids.[5]
-
Lipid Extraction: After cooling, perform a two-phase extraction using n-hexane (for sterol fraction) and petroleum ether (for fatty acid fraction) to separate the lipids.[5]
-
Measurement: Add the extracted lipid fractions to scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Analysis: Compare the incorporated radioactivity in this compound-treated cells to that in vehicle-treated controls to determine the inhibition of lipid synthesis.
References
- 1. antbioinc.com [antbioinc.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Frontiers | this compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
- 7. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. Detection of apoptosis using a TUNEL assay [bio-protocol.org]
- 11. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of PF-06409577 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06409577 is a potent, selective, and orally bioavailable small-molecule activator of AMP-activated protein kinase (AMPK).[1][2][3] As a direct activator, it allosterically binds to AMPK subunits, leading to robust and sustained activation.[2] Specifically, this compound activates AMPK isoforms α1β1γ1 and α2β1γ1 with high potency.[1] This activation of AMPK, a central regulator of cellular energy metabolism, has shown therapeutic potential in various preclinical models, including those for diabetic nephropathy, osteosarcoma, non-alcoholic fatty liver disease (NAFLD), and sickle cell disease.[2][4][5][6] These notes provide a comprehensive overview of the oral administration protocols for this compound in mice based on published studies.
Mechanism of Action
This compound directly activates AMPK by binding to its subunits, leading to the phosphorylation of the α subunit at Threonine-172.[2] This activation initiates a signaling cascade that plays a crucial role in regulating cellular energy homeostasis. One of the key downstream effects of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is pivotal in cell growth, proliferation, and survival.[2][] The activation of AMPK and subsequent inhibition of mTORC1 can lead to various cellular responses, including the induction of autophagy and the downregulation of receptor tyrosine kinases.[2][]
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | this compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PF-06409577
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of PF-06409577 in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
This compound Storage and Stability Summary
Proper storage and handling are critical for maintaining the integrity of this compound. The following tables summarize the recommended storage conditions and stability for the compound in both solid form and in solution.
Table 1: Storage and Stability of Solid this compound
| Storage Condition | Duration |
| -20°C | ≥ 4 years[1] |
| 4°C | 2 years[2] |
| Room Temperature | Not specified for long-term storage |
Table 2: Storage and Stability of this compound in Solution
| Solvent | Storage Condition | Duration |
| DMSO | -80°C | 2 years[2] |
| DMSO | -20°C | 1 year[2] |
| In vivo formulation | Use immediately[3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the handling and use of this compound.
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][4] It is soluble in DMSO at concentrations of up to 100 mg/mL.[2][5] For in vivo studies, specific formulations using a combination of DMSO, PEG300, Tween-80, and saline or corn oil have been described.[2][5]
Q2: My this compound solution appears to have precipitated after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded at the storage temperature or if the solvent has absorbed moisture.[3] To address this, gently warm the solution and sonicate to aid in redissolution.[2] To prevent this, it is recommended to use freshly opened, anhydrous DMSO for stock solution preparation, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -80°C.[2][3]
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A3: Inconsistent results can be due to several factors, including the degradation of the compound in the culture medium.[6] It is advisable to assess the stability of this compound in your specific cell culture medium under the conditions of your experiment. Preparing fresh dilutions from a stable stock solution for each experiment is the most reliable approach to ensure consistent compound activity.[6]
Q4: How can I assess the stability of this compound in my experimental buffer?
A4: A preliminary stability assessment can be performed by incubating a solution of this compound in your buffer at various temperatures (e.g., 4°C, 25°C, 37°C) and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical method like HPLC or LC-MS.[6] A decrease in the peak area corresponding to the parent compound over time indicates degradation.[6]
Q5: I see new peaks appearing in my HPLC/LC-MS analysis of an older this compound solution. What does this signify?
A5: The appearance of new peaks over time is a strong indicator of compound degradation.[6] Identifying these degradation products can provide insights into the degradation pathway and help in developing strategies to mitigate it, such as adjusting the pH of the solution or adding antioxidants.[6]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol outlines a general procedure to determine the stability of this compound in a specific aqueous buffer.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS)
-
HPLC or LC-MS system
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Microcentrifuge tubes
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest.
-
Incubation: Aliquot the working solution into separate microcentrifuge tubes for each time point and temperature condition.
-
Time Points: Incubate the tubes at the selected temperatures. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from each temperature condition.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound.
-
Data Analysis: Quantify the peak area of the parent compound at each time point relative to the sample at time zero. Plot the percentage of the remaining compound against time for each temperature condition to determine the stability profile.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Decision tree for troubleshooting stability issues with this compound.
References
Technical Support Center: PF-06409577
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the AMP-activated protein kinase (AMPK) activator, PF-06409577.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective direct activator of AMP-activated protein kinase (AMPK).[1] It functions as an allosteric activator, binding to a site on the AMPK complex, which leads to a conformational change that enhances its kinase activity.
Q2: Which AMPK isoforms is this compound selective for?
A2: this compound exhibits high selectivity for AMPK heterotrimeric isoforms containing the β1 subunit. It potently activates α1β1γ1 and α2β1γ1 isoforms, with significantly lower potency for β2-containing isoforms.[2][3]
Q3: Is this compound known to have significant off-target effects on other kinases?
A3: Broad-panel screening has shown that this compound has a "clean" off-target profile, exhibiting minimal inhibitory activity against a wide range of other kinases, receptors, ion channels, and phosphodiesterases (PDEs) at concentrations where it potently activates AMPK.[4] For detailed selectivity data, please refer to the data table in the "Troubleshooting Guides" section.
Q4: I am observing decreased levels of receptor tyrosine kinases (RTKs) like EGFR, PDGFRα, and PDGFRβ in my cells after treatment with this compound. Is this an off-target effect?
A4: The downregulation of certain RTKs is a known downstream consequence of AMPK activation and is not considered a direct off-target effect of this compound.[1] Activated AMPK can promote the lysosomal degradation of these RTKs.[1] If you are observing this phenomenon, it is likely an indicator of successful on-target AMPK activation in your experimental system.
Q5: Does this compound inhibit hERG or cytochrome P450 (CYP) enzymes?
A5: No, this compound has been shown to have no detectable inhibition of the hERG channel in patch-clamp assays at concentrations up to 100 μM.[4][5] Additionally, it does not inhibit the microsomal activity of major human cytochrome P450 isoforms.[4][5]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
Problem: You are observing a cellular effect that is not readily explained by the known functions of AMPK.
Possible Cause: While this compound is highly selective, at very high concentrations, uncharacterized off-target effects or broader cellular stress responses could be induced. Alternatively, the observed phenotype may be a novel downstream consequence of AMPK activation in your specific cell type.
Troubleshooting Steps:
-
Confirm On-Target AMPK Activation:
-
Perform a dose-response experiment and verify the phosphorylation of AMPKα at Threonine 172 and its downstream substrate, Acetyl-CoA Carboxylase (ACC) at Serine 79, via Western blot. This confirms that this compound is activating its intended target at the concentrations used.
-
-
Titrate this compound Concentration:
-
Determine the minimal concentration of this compound required to achieve robust AMPK activation and the desired on-target phenotype. Using excessive concentrations increases the risk of off-target effects.
-
-
Employ a Negative Control:
-
If possible, use a structurally related but inactive analog of this compound to determine if the observed phenotype is specific to the active compound.
-
-
Kinase Selectivity Profiling:
-
If you suspect an off-target kinase interaction, you can perform a kinase selectivity profiling assay to screen this compound against a broad panel of kinases. (See "Experimental Protocols" for a general methodology).
-
Issue 2: Lack of Expected On-Target AMPK Activation
Problem: You do not observe an increase in AMPK phosphorylation or activity after treating your cells with this compound.
Possible Cause: This could be due to issues with the compound's stability, cellular uptake, or the specific AMPK isoforms expressed in your cell line.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
-
Optimize Treatment Conditions:
-
Vary the incubation time and concentration of this compound. A typical starting concentration is 1 µM, with an incubation time of 1-4 hours.
-
-
Assess AMPK Isoform Expression:
-
Cellular Thermal Shift Assay (CETSA):
-
To confirm target engagement within the cell, a CETSA can be performed. This assay measures the thermal stabilization of a protein upon ligand binding. (See "Experimental Protocols" for a detailed procedure).
-
Quantitative Data
Table 1: In Vitro Potency of this compound on AMPK Isoforms
| AMPK Isoform | EC50 (nM) |
| Human α1β1γ1 | 7.0[2] |
| Human α2β1γ1 | 6.8[2] |
| Human α1β2γ1 | >40,000[1][2] |
| Human α2β2γ1 | >4,000[2] |
| Human α2β2γ3 | >4,000[2] |
Table 2: Off-Target Profile of this compound
| Target | Assay Type | Result |
| hERG Channel | Patch-clamp | No detectable inhibition at 100 µM[4][5] |
| Cytochrome P450s | Microsomal Activity | IC50 > 100 µM for major isoforms[4][5] |
| Broad Kinase Panel | Kinase Binding/Activity | Minimal off-target pharmacology[4] |
| Receptors/Channels/PDEs | Broad Panel Screening | Minimal off-target pharmacology[4] |
Experimental Protocols
Protocol 1: LanthaScreen™ Kinase Binding Assay for Off-Target Assessment
This protocol provides a general framework for assessing the binding of this compound to a potential off-target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant kinase of interest
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
This compound
-
Kinase Buffer
-
384-well microplate
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase buffer.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase of interest and the Eu-anti-Tag antibody in the kinase buffer.
-
Assay Plate Preparation: Add the diluted this compound to the wells of the 384-well plate.
-
Addition of Kinase/Antibody: Add the kinase/antibody mixture to each well.
-
Initiation of Reaction: Add the Alexa Fluor™ 647-labeled Kinase Tracer to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by this compound, suggesting binding to the kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm that this compound binds to AMPK within intact cells.
Materials:
-
Cultured cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Western Blot Analysis: Analyze the amount of soluble AMPKα in each sample by Western blotting using an anti-AMPKα antibody.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates thermal stabilization of AMPK due to compound binding.
Visualizations
Caption: Signaling pathway of this compound-mediated AMPK activation and its downstream effects.
Caption: Troubleshooting workflow for unexpected cellular phenotypes with this compound.
References
- 1. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Defective downregulation of receptor tyrosine kinases in cancer | The EMBO Journal [link.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: PF-06409577
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-06409577 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective allosteric activator of AMP-activated protein kinase (AMPK).[1][2] It specifically targets the α1β1γ1 and α2β1γ1 isoforms of AMPK, with EC50 values of 7.0 nM and 6.8 nM, respectively.[3] Its activation of AMPK leads to the inhibition of anabolic pathways, such as mTORC1 signaling, and the promotion of catabolic processes.[4][5]
Q2: What are the known off-target effects of this compound?
A2: this compound exhibits minimal off-target pharmacology.[1] It has been screened against a broad panel of receptors, ion channels, phosphodiesterases (PDEs), and kinases with negligible activity.[2] Notably, it shows no detectable inhibition of the hERG channel or major human cytochrome P450 isoforms at concentrations up to 100 μM.[1][3]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[6] For long-term storage, it is recommended to store the compound at -20°C for up to one year or at -80°C for up to two years.[1]
Troubleshooting Guide
Issue 1: I am observing unexpected cytotoxicity or a lack of effect in my cell line.
-
Possible Cause 1: Suboptimal Compound Concentration. The effective concentration of this compound can vary between cell lines.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. In osteosarcoma cell lines (U2OS, MG-63, SaOs-2), concentrations between 0.3 and 3.0 μM have been shown to induce significant effects.[4]
-
-
Possible Cause 2: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to AMPK activation.
-
Troubleshooting Step: Review the literature to see if your cell line has been previously tested with this compound or other AMPK activators. Consider using a positive control cell line known to be responsive to AMPK activation.
-
-
Possible Cause 3: Compound Degradation. Improper storage or handling can lead to the degradation of the compound.
-
Troubleshooting Step: Ensure the compound has been stored correctly at -20°C or -80°C.[1] Prepare fresh stock solutions in DMSO for each experiment.
-
Issue 2: I am having difficulty dissolving this compound.
-
Possible Cause: Low Solubility in Aqueous Media. this compound has low aqueous solubility.
-
Troubleshooting Step: Prepare a high-concentration stock solution in 100% DMSO.[3] For cell culture experiments, dilute the DMSO stock solution into your culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. If precipitation occurs upon dilution, gentle warming and/or sonication can aid dissolution.[1]
-
Issue 3: My results are inconsistent between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions. Factors such as cell passage number, confluency, and media composition can influence cellular response.
-
Troubleshooting Step: Standardize your cell culture protocol. Use cells within a consistent passage number range, seed cells at a consistent density, and use the same batch of media and supplements for all related experiments.
-
-
Possible Cause 2: Inaccurate Pipetting of a High-Concentration Stock. Small errors in pipetting a concentrated stock solution can lead to significant variations in the final concentration.
-
Troubleshooting Step: Use calibrated pipettes and perform serial dilutions to reach the final desired concentration, which can minimize pipetting errors.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | EC50 | Reference |
| AMPK α1β1γ1 | TR-FRET | 7.0 nM | [3] |
| AMPK α2β1γ1 | TR-FRET | 6.8 nM | [3] |
| AMPK α1β2γ1/α2β2γ1/α2β2γ3 | - | >4000 nM | [3] |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| Vero (African green monkey kidney) | Cell Titer Glo | EC50 | 2.6 μM | [1] |
| U2OS (Human osteosarcoma) | Viability Assay | Inhibition | Dose-dependent | [4][7] |
| MG-63 (Human osteosarcoma) | Viability Assay | Inhibition | Dose-dependent | [4][7] |
| SaOs-2 (Human osteosarcoma) | Viability Assay | Inhibition | Dose-dependent | [4][7] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Following incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for AMPK Activation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal to determine the extent of AMPK activation.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: PF-06409577 In Vivo Experiments
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for utilizing the direct AMPK activator, PF-06409577, in in vivo experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the mechanism of action for this compound?
This compound is a potent, selective, and orally bioavailable direct activator of AMP-activated protein kinase (AMPK).[1][2] It allosterically binds to the allosteric drug and metabolite (AdaM) site on the AMPK β1 subunit, leading to robust and sustained activation.[3] Unlike indirect activators like metformin, this compound does not depend on cellular stress or changes in the AMP:ATP ratio.[2] It is highly selective for AMPK heterotrimers containing the β1 subunit (e.g., α1β1γ1 and α2β1γ1) over those containing β2.[4][][6]
Activated AMPK is a central regulator of cellular energy metabolism.[7] The activation of AMPK by this compound leads to the phosphorylation of downstream targets, which in turn inhibits anabolic pathways that consume ATP (like lipid and cholesterol synthesis) and promotes catabolic pathways that generate ATP.[7][8][9] This mechanism is responsible for its therapeutic effects in various models, including the inhibition of cancer cell growth and the correction of metabolic disorders.[1][8][9][10]
Dosing and Administration
Q2: How should I prepare this compound for oral administration in vivo?
This compound has low aqueous solubility.[11] For oral gavage in rodent studies, it is typically administered as a suspension. A common and effective vehicle is 0.5% methylcellulose in water .[11][12] Some studies have also used 0.5% methylcellulose with 0.1% Tween-80.[3][12] The crystalline material should be suspended in the vehicle for administration.[11][13] For optimal results, the mixed solution should be used immediately.[4]
| Vehicle Component | Example Concentration | Notes |
| Methylcellulose | 0.5% (w/v) | Common suspending agent.[11][12] |
| Tween-80 | 0.1% (v/v) | Optional surfactant to aid suspension.[3][12] |
| Sterile Water or Saline | q.s. | Diluent.[2] |
For alternative formulations, such as those for intravenous administration or involving DMSO, please refer to supplier-specific recommendations as these may require multi-step preparations involving solvents like PEG300 and Tween80.[4][13]
Q3: What is a recommended starting dose for my in vivo experiment?
The optimal dose of this compound depends on the animal model and the therapeutic area. Doses in rodent studies typically range from 10 mg/kg to 100 mg/kg, administered once daily by oral gavage.
The following table summarizes doses used in various preclinical models:
| Animal Model | Disease/Application | Dose Range (Oral, QD) | Key Findings at Stated Doses | Citations |
| SCID Mice | Osteosarcoma Xenograft | 10 - 30 mg/kg | Dose-dependent inhibition of tumor growth.[1][14] | [1][14] |
| Obese ZSF1 Rats | Diabetic Nephropathy | 10 - 100 mg/kg | Dose-dependent reductions in proteinuria.[13] | [13] |
| C57BL/6J Mice | Diet-Induced NAFLD | 100 mg/kg | Reduced hepatic lipid synthesis and triglycerides.[8][12] | [8][12] |
| ApoE-/- & PCSK9 Mice | Atherosclerosis | 100 mg/kg | Reduced atherosclerosis development. | [3] |
| Cynomolgus Monkeys | Hyperlipidemia | 25 mg/kg | Reduction in circulating cholesterol after 6 weeks.[9][12] | [9][12] |
A dose-response study is recommended to determine the optimal dose for your specific model and endpoint. A dose of 100 mg/kg in mice was found to elicit maximal effects on lowering liver de novo lipogenesis.[3]
Q4: What are the pharmacokinetic properties of this compound?
This compound is rapidly absorbed after oral administration and demonstrates moderate plasma clearance in several preclinical species.[][11][13] Oral bioavailability can vary significantly between species, with rats showing lower bioavailability due to a higher degree of first-pass intestinal glucuronidation.[4]
| Species | CLp (mL/min/kg) | Vdss (L/kg) | Tmax (h) | Oral Bioavailability (F%) | Citations |
| Rat | 22.6 | 0.846 - 3.15 | 0.25 - 1.20 | 15% (at 3 mg/kg) | [4][11] |
| Dog | 12.9 | 0.846 - 3.15 | 0.25 - 1.20 | 100% | [4][11] |
| Monkey | 8.57 | 0.846 - 3.15 | 0.25 - 1.20 | 59% | [4][11] |
Troubleshooting Guide
Q5: I am not observing the expected therapeutic effect. What should I check?
If you are not seeing the desired outcome in your experiment, consider the following troubleshooting steps.
Q6: How can I confirm that this compound is activating AMPK in my target tissue?
To verify target engagement, you should measure the phosphorylation status of AMPK and its key downstream substrate, Acetyl-CoA Carboxylase (ACC).
-
Tissue Collection: Collect tissue samples at a time point where drug exposure is expected to be high (e.g., 1-4 hours post-dose).[12]
-
Western Blot Analysis: Perform a Western blot on tissue lysates.
-
Expected Result: In tissues from animals treated with this compound, you should observe a significant increase in the phosphorylation of both AMPK and ACC compared to vehicle-treated controls.[1][8][14]
Q7: Are there any known off-target effects or toxicity concerns?
This compound has been shown to have minimal off-target pharmacology in broad panel screening.[13]
-
It does not inhibit the hERG channel at concentrations up to 100 μM.[4][13]
-
It does not inhibit the microsomal activities of major human cytochrome P450 isoforms (IC50 > 100 μM).[4][13]
-
In studies using well-tolerated doses, such as in osteosarcoma xenograft models, there were no significant differences in the body weights of treated mice compared to the control group, suggesting good tolerability.[1][14]
Experimental Protocols
Protocol 1: General Workflow for an In Vivo Efficacy Study
This protocol provides a generalized workflow based on preclinical oncology models.[1][2]
-
Animal Model Establishment: For a xenograft study, inject tumor cells (e.g., U2OS osteosarcoma cells) subcutaneously into the flanks of immunocompromised mice (e.g., SCID mice).[1]
-
Tumor Growth and Baseline Measurement: Allow tumors to grow to a palpable size, for instance, approximately 100 mm³.[1][2]
-
Randomization: Once tumors reach the desired size, randomly assign mice into treatment groups (e.g., Vehicle control, 10 mg/kg this compound, 30 mg/kg this compound). Ensure there are enough animals per group (e.g., n=10) for statistical power.[1][2]
-
Dosing Preparation and Administration:
-
In-Life Monitoring:
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the animals according to approved IACUC protocols.
-
Excise tumors and either snap-freeze in liquid nitrogen for biochemical analysis (Western blot) or fix in formalin for histology.
-
Protocol 2: Preparation of this compound for Oral Gavage (10 mg/kg dose)
-
Calculate Required Amount:
-
For a 25 g mouse, the dose is 10 mg/kg * 0.025 kg = 0.25 mg/mouse.
-
Assuming a dosing volume of 10 mL/kg (0.25 mL for a 25g mouse), the required concentration is 1 mg/mL.
-
-
Prepare Vehicle: Create a 0.5% (w/v) solution of methylcellulose in sterile water. For 50 mL, this would be 0.25 g of methylcellulose.
-
Weigh Compound: Accurately weigh the required amount of this compound powder. For 10 mL of a 1 mg/mL suspension, weigh 10 mg.
-
Suspend: Add the this compound powder to the vehicle. Vortex thoroughly to create a homogenous suspension. Gentle heating or sonication may be used if recommended by the supplier, but ensure the compound's stability under these conditions.
-
Administer: Administer immediately via oral gavage to ensure the compound remains in suspension. Mix the suspension between dosing each animal.
References
- 1. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
- 3. Macrophage AMPK β1 activation by this compound reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: PF-06409577 Vehicle Formulation for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the vehicle formulation of PF-06409577 for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in rodent and non-rodent studies?
A1: A commonly used and effective vehicle for oral gavage of this compound in mice, rats, and cynomolgus monkeys is a suspension of 0.5% methylcellulose in water.[1][2][3] For improved suspension and stability, a combination of 0.5% methylcellulose with 0.1% Tween-80 in water is also frequently used.[1][4]
Q2: My this compound is not readily dissolving. What can I do?
A2: this compound has low aqueous solubility.[2] If you are experiencing solubility issues, consider the following:
-
For oral administration: Prepare a suspension rather than a solution. Micronization of the solid compound can aid in creating a more uniform and stable suspension.
-
Alternative oral formulations: For a solution, a multi-component vehicle may be necessary. One suggested protocol involves dissolving the compound in DMSO first, then sequentially adding PEG300, Tween-80, and finally saline or water.[3][5]
-
For intravenous administration: A solution can be prepared using solubilizing agents like cyclodextrins. A formulation of 12% sulfobutylether-β-cyclodextrin in water has been used for rats and monkeys.[2]
Q3: Can I prepare a stock solution of this compound and store it?
A3: Yes, stock solutions in DMSO can be prepared and stored. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] However, for in vivo experiments, it is best to prepare the final working formulation fresh on the day of dosing to ensure stability and prevent precipitation.[3]
Q4: What are the reported dosages for this compound in animal studies?
A4: Dosages for this compound can vary depending on the animal model and the therapeutic area being investigated. Reported oral doses in rodents range from 10 mg/kg to 100 mg/kg once daily.[1][3][6] In cynomolgus monkeys, a dose of 25 mg/kg once daily has been used.[1]
Q5: Are there any known stability issues with this compound formulations?
A5: While detailed stability studies for all possible formulations are not publicly available, it is a good practice to prepare suspensions and complex solutions fresh. Crystalline this compound is stable when stored appropriately.[5] For solutions, especially those containing co-solvents, precipitation can occur over time, so immediate use is recommended.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the formulation upon standing | The compound has low aqueous solubility and may be coming out of suspension or solution. | 1. Ensure adequate mixing and sonication during preparation. 2. For suspensions, verify that the particle size of the compound is small and uniform. 3. For solutions, prepare them fresh before each use. If precipitation is immediate, the concentration may be too high for the chosen vehicle. Consider adjusting the vehicle composition or lowering the dose concentration. |
| Difficulty in administering the formulation via oral gavage | The viscosity of the vehicle (e.g., methylcellulose) may be too high, or the suspension may not be uniform. | 1. Ensure the correct grade and concentration of methylcellulose are used. 2. Vigorously vortex the suspension before drawing it into the dosing syringe to ensure uniformity. 3. Consider using a slightly larger gauge gavage needle if appropriate for the animal size. |
| Inconsistent results between animals | This could be due to non-uniform dosing from an unstable formulation or variability in animal absorption. | 1. Always vortex the dosing suspension immediately before dosing each animal to ensure each receives the correct dose. 2. Prepare a fresh batch of the formulation for each experiment to minimize variability. |
| Adverse events in animals post-dosing | The vehicle itself or a high concentration of a co-solvent like DMSO could be causing toxicity. | 1. Run a vehicle-only control group to assess the tolerability of the formulation. 2. If using co-solvents, ensure they are within the generally accepted safe limits for the species being studied. For instance, while DMSO is a good solubilizing agent, it can have biological effects.[7] |
Quantitative Data Summary
Table 1: Reported Oral Bioavailability of this compound in Different Species
| Species | Oral Bioavailability (F%) | Vehicle | Reference |
| Rat | 15% | 0.5% Methylcellulose suspension | [2][5] |
| Dog | 100% | 0.5% Methylcellulose suspension | [2][5] |
| Cynomolgus Monkey | 59% | 0.5% Methylcellulose suspension | [2][5] |
Table 2: Example In Vivo Formulation Protocols for this compound
| Protocol | Vehicle Composition | Solubility | Administration Route | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Not specified, likely suitable for oral or potentially parenteral | [3] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Not specified, likely suitable for parenteral | [3] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Oral | [3] |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Suspension (for Oral Gavage)
-
Materials: this compound powder, Methylcellulose (e.g., 400 cP), sterile water.
-
Procedure:
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Disperse the methylcellulose powder in the hot water with stirring until it is thoroughly wetted.
-
Add the remaining two-thirds of the water as cold water or ice to bring the temperature down, and continue stirring until the methylcellulose is fully dissolved and the solution is clear.
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the 0.5% methylcellulose vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while stirring to achieve the final desired concentration.
-
Continuously stir the suspension while aliquoting for dosing.
-
Protocol 2: Preparation of a Multi-component Solution (for Oral Gavage)
-
Materials: this compound powder, DMSO, PEG300, Tween-80, sterile saline.
-
Procedure (for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate tube, add the required volume of PEG300.
-
To the PEG300, add the DMSO stock solution and mix thoroughly.
-
Add the Tween-80 to the mixture and mix until clear.
-
Finally, add the saline to reach the final volume and mix thoroughly.
-
This formulation should be prepared fresh and used immediately.[3]
-
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for this compound formulation issues.
References
- 1. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Macrophage AMPK β1 activation by this compound reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | this compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting PF-06409577 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06409577. The information is designed to address common challenges, particularly those related to the compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally bioavailable, allosteric activator of AMP-activated protein kinase (AMPK).[] It primarily targets the α1β1γ1 isoform of AMPK with high potency.[2][3][4][5] Its mechanism involves binding to the ADaM (allosteric drug and metabolite) site of AMPK, which leads to the activation of the kinase. Activated AMPK plays a crucial role in cellular energy homeostasis. Downstream effects of this compound-mediated AMPK activation include the inhibition of the mTOR pathway, reduction of de novo lipid and cholesterol synthesis, and induction of autophagy.[6][7][8]
Q2: What are the known solubility characteristics of this compound?
This compound is a solid, white to off-white powder that is poorly soluble in aqueous solutions.[5] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3] For in vivo studies, specific formulations using co-solvents and vehicles like PEG300, Tween-80, SBE-β-CD, and corn oil are required to achieve sufficient solubility and bioavailability.[2][4][5]
Q3: My this compound is precipitating when I dilute my DMSO stock into my aqueous cell culture medium. What is happening?
This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[9] The dramatic change in solvent polarity causes the compound to come out of solution. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%) while ensuring the compound remains dissolved.[9]
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
Yes, gentle warming (e.g., to 37°C) and sonication can be used to help dissolve this compound, particularly if precipitation is observed during the preparation of aqueous solutions.[5][9] However, it is important to be cautious with heating, as prolonged exposure to high temperatures could potentially degrade the compound.
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to address common solubility issues encountered with this compound in experimental settings.
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.
-
Observation: A cloudy or milky appearance, or visible particulate matter in the final aqueous solution after adding the DMSO stock.
-
Troubleshooting Workflow:
Issue 2: Inconsistent results in cell-based assays.
-
Observation: High variability in experimental readouts between replicates or experiments.
-
Potential Cause: Inconsistent dosing due to partial precipitation of this compound in the cell culture medium.
-
Solution:
-
Visual Inspection: Before adding the treatment solution to your cells, visually inspect it for any signs of precipitation.
-
Serial Dilution in Media: Prepare serial dilutions directly in the pre-warmed cell culture medium, ensuring rapid mixing after each dilution step.
-
Fresh Preparations: Always prepare fresh working solutions of this compound for each experiment. Avoid using stored aqueous dilutions.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 100 mg/mL (292.58 mM) | [4][5] |
| DMSO | Soluble to 100 mM | |
| DMSO | 20 mg/mL | |
| Ethanol | Soluble to 20 mM |
Note: The solubility in DMSO is reported as "≥ 100 mg/mL", indicating that saturation may not have been reached at this concentration.[4][5] It is recommended to use newly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[5]
Table 2: In Vivo Formulations for this compound
| Formulation Components | Achieved Concentration | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.09 mM) | [4][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.09 mM) | [4][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.09 mM) | [4] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 4.85 mg/mL | [2] |
| 5% DMSO, 95% Corn Oil | 0.69 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder (Molecular Weight: 341.79 g/mol ) using an analytical balance.[2][4]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to make a 10 mM stock from 1 mg of this compound, add 292.58 µL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath sonicator for 5-10 minutes.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Intermediate Dilution: From your 10 mM stock solution in DMSO, prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO.
-
Final Dilution: Pre-warm your cell culture medium to 37°C. Add a small volume of the DMSO intermediate to the medium to achieve the final desired concentration. Crucially, add the DMSO stock to the aqueous medium, not the other way around. [9]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which helps prevent precipitation.[9]
-
Final DMSO Check: Ensure the final concentration of DMSO in your working solution is at a level tolerated by your cell line (typically ≤ 0.1%).
Signaling Pathway Diagrams
References
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
- 8. This compound inhibits renal cyst progression by concurrently inhibiting the mTOR pathway and CFTR channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Impact of high plasma protein binding of PF-06409577
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of PF-06409577, with a particular focus on the implications of its high plasma protein binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric activator of the α1β1γ1 isoform of AMP-activated protein kinase (AMPK), with an EC50 of 7 nM.[1][2] AMPK is a crucial enzyme in regulating cellular energy homeostasis. By activating AMPK, this compound can modulate various metabolic pathways, which is the basis for its investigation in therapeutic areas such as diabetic nephropathy.[3][4]
Q2: What is plasma protein binding and why is it important for this compound?
Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma. The extent of this binding is a critical pharmacokinetic parameter because it is generally the unbound (free) fraction of the drug that is pharmacologically active and able to distribute into tissues to reach its target.[5] this compound exhibits high plasma protein binding across multiple species, meaning only a small fraction of the drug in circulation is free to exert its therapeutic effect.[6][7]
Q3: How does the high plasma protein binding of this compound affect its pharmacokinetics?
The high plasma protein binding of this compound influences its distribution and clearance. A high degree of binding can lead to a lower volume of distribution and can affect the rate of elimination.[8] Despite its high protein binding, this compound demonstrates moderate plasma clearance in preclinical species (rat, dog, and monkey) and is well-distributed into tissues.[1][2][6]
Q4: Can the high plasma protein binding of this compound lead to drug-drug interactions?
Yes, there is a potential for drug-drug interactions. If this compound is co-administered with another drug that also has high affinity for the same plasma protein binding sites, one drug could displace the other. This would increase the free fraction of the displaced drug, potentially leading to increased efficacy or toxicity.[5][9]
Q5: How should I account for the high plasma protein binding of this compound in my in vitro experiments?
When conducting in vitro experiments, it is crucial to consider the concentration of proteins (like albumin) in your culture medium. The absence or low concentration of proteins in standard cell culture media compared to in vivo plasma levels means that the free concentration of this compound will be much higher than what would be expected in vivo for the same total concentration. It is advisable to supplement your media with serum albumin to better mimic physiological conditions or to directly measure the free concentration of this compound in your experimental setup.
Troubleshooting Guides
Issue 1: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause: The high plasma protein binding of this compound significantly reduces its free concentration in vivo. Your in vitro assays, likely performed in low-protein media, are measuring the effect of the total drug concentration, which is nearly all unbound.
-
Troubleshooting Steps:
-
Measure the unbound fraction (fu) of this compound in the plasma of the species used for your in vivo studies using a validated method like equilibrium dialysis (see Experimental Protocols section).
-
Calculate the free drug concentration achieved in your in vivo studies from the total plasma concentration and the measured fu.
-
Correlate the in vivo free drug concentration with the concentrations used in your in vitro assays to establish a more accurate in vitro-in vivo correlation (IVIVC).
-
Consider conducting in vitro experiments in the presence of physiological concentrations of plasma proteins to better simulate in vivo conditions.
-
Issue 2: Variability in experimental results across different studies or animal models.
-
Possible Cause: The fraction of this compound bound to plasma proteins can vary between species.[6][7] This will lead to different free drug concentrations even if the same total dose is administered.
-
Troubleshooting Steps:
-
Determine the species-specific plasma protein binding for this compound. Do not assume the binding is the same across different animal models.
-
Normalize your findings by comparing the unbound concentrations of this compound that elicit the biological effect in each species.
-
When planning preclinical studies, select animal models where the plasma protein binding of this compound is as close as possible to that in humans to improve the predictive value of your results.
-
Quantitative Data Summary
Table 1: Plasma Protein Binding of this compound in Different Species
| Species | Unbound Fraction (fu,p) | Reference |
| Human | 0.017 | [6][7] |
| Monkey | 0.032 | [6][7] |
| Dog | 0.028 | [6][7] |
| Rat | 0.0044 | [6][7] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Oral Bioavailability (%) | Reference |
| Rat | 22.6 | 3.15 | 15 | [1][6] |
| Dog | 12.9 | 0.846 | 100 | [1][6] |
| Monkey | 8.57 | - | 59 | [1][6] |
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol provides a general method for determining the unbound fraction of this compound in plasma.
-
Objective: To quantify the percentage of this compound bound to plasma proteins.
-
Materials:
-
This compound
-
Plasma from the species of interest (e.g., human, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Incubator shaker
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the plasma with this compound to achieve the desired final concentration. The final concentration of the organic solvent should be minimal (<1%) to avoid affecting protein binding.
-
Add the spiked plasma to the donor chamber of the equilibrium dialysis device.
-
Add an equal volume of PBS to the receiver chamber.
-
Seal the dialysis unit and incubate at 37°C with shaking for a predetermined time to allow the system to reach equilibrium. The time to reach equilibrium should be determined in a preliminary experiment.
-
After incubation, collect samples from both the donor (plasma) and receiver (buffer) chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The unbound fraction (fu) is calculated as the ratio of the concentration of this compound in the receiver chamber (unbound drug) to the concentration in the donor chamber (total drug).
-
fu = C_receiver / C_donor
-
The percentage of plasma protein binding (%PPB) is calculated as:
-
%PPB = (1 - fu) * 100
-
Visualizations
Caption: AMPK signaling pathway activated by this compound in the context of diabetic nephropathy.
Caption: Experimental workflow for investigating a compound with high plasma protein binding.
References
- 1. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (this compound), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 6. The importance of plasma protein binding in drug discovery | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
How to minimize PF-06409577 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with PF-06409577.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small molecule activator of AMP-activated protein kinase (AMPK).[1] It functions as a direct allosteric activator, specifically targeting the AMPK α1β1γ1 isoform with high potency.[2] Unlike indirect AMPK activators such as metformin or AICAR, this compound directly binds to AMPK subunits to cause robust and sustained activation.[1][3]
Q2: What are the optimal storage and handling conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to one year.[4] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Since moisture can reduce its solubility in DMSO, using fresh, anhydrous DMSO is recommended for preparing stock solutions.[4]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3:
-
In Vitro Stock Solutions: this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM. For cell-based assays, a common stock solution is prepared in DMSO.[4]
-
In Vitro Working Solutions: When preparing working solutions for cell culture, it is important to consider the final DMSO concentration, as high concentrations can be toxic to cells. A common practice is to perform serial dilutions of the DMSO stock solution in the cell culture media.
-
In Vivo Formulations: For oral administration in animal models, this compound has been formulated in 0.5% methylcellulose suspension.[2][4] Other described formulations include a mixture of DMSO, PEG300, Tween-80, and saline, or a mixture of DMSO and corn oil.[2] It is recommended to use freshly prepared formulations for optimal results.[4]
Q4: What are the known off-target effects of this compound?
A4: this compound is reported to have minimal off-target effects.[2] It shows no detectable inhibition of the hERG channel at concentrations up to 100 μM and does not inhibit the microsomal activities of major human cytochrome P450 isoforms (IC50 > 100 μM).[2][4]
Troubleshooting Guides
Issue 1: Inconsistent or no biological effect of this compound in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Instability/Degradation | The compound may degrade in the cell culture media over long incubation periods. Perform a stability study by incubating this compound in your specific media at 37°C for various time points (e.g., 24, 48, 72 hours) and analyze the concentration of the parent compound using HPLC or LC-MS/MS.[5] For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.[5] |
| Poor Cell Permeability | While this compound is orally bioavailable, its permeability can vary between cell lines. Review the physicochemical properties of the compound and your cell line. If poor permeability is suspected, consider alternative delivery methods or a different compound. |
| Incorrect Concentration | The effective concentration of this compound can vary significantly between cell lines and experimental endpoints. Perform a dose-response experiment to determine the optimal concentration (e.g., EC50) for your specific cell line and assay.[5] |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor viability can affect the cellular response to the compound. |
| AMPK Isoform Expression | This compound is highly selective for the α1β1γ1 isoform of AMPK.[4] Verify the expression levels of this specific isoform in your cell line of interest, as low or absent expression will result in a diminished or no response. |
Issue 2: High cellular toxicity observed at effective concentrations.
| Potential Cause | Troubleshooting Steps |
| Off-target Toxicity | Although this compound is reported to be selective, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.[5] |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[5] Ensure the final concentration of DMSO in your culture media is consistent across all treatments (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%). |
| Prolonged Incubation | Continuous exposure to the compound may lead to cumulative toxicity. Consider shorter incubation times or pulse-chase experiments. |
Experimental Protocols
Protocol 1: In Vitro AMPK Activation Assay using Western Blot
This protocol describes how to measure the activation of AMPK in cultured cells by detecting the phosphorylation of AMPKα at Threonine 172.
Materials:
-
Cells of interest
-
This compound
-
Cell culture reagents
-
Cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media and add the media containing different concentrations of the inhibitor. Include a vehicle control (media with solvent only).
-
Incubation: Incubate the cells with the inhibitor for the desired amount of time (e.g., 1-24 hours, to be optimized).
-
Cell Lysis: After incubation, wash the cells with cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general workflow for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Target | EC50 | Reference |
| TR-FRET Assay | AMPK α1β1γ1 | 7.0 nM | [4] |
| TR-FRET Assay | AMPK α2β1γ1 | 6.8 nM | [4] |
| TR-FRET Assay | AMPK α1β2γ1 | >4000 nM | [4] |
| TR-FRET Assay | AMPK α2β2γ1 | >4000 nM | [4] |
| TR-FRET Assay | AMPK α2β2γ3 | >4000 nM | [4] |
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Cell Line | Assay | Concentration Range | Reference |
| U2OS (Osteosarcoma) | AMPK Activation (Western Blot) | 0.3 - 3.0 µM | [1] |
| U2OS (Osteosarcoma) | Cell Viability (MTT) | 0.1 - 3.0 µM | [6] |
| Primary Human Osteosarcoma Cells | AMPK Activation | 1.0 µM | [1] |
| Primary Hepatocytes (Rat, Monkey, Human) | ACC Phosphorylation | 10 µM | [7] |
| Bone Marrow-Derived Macrophages | ACC and ULK1 Phosphorylation | 1.0 - 10 µM | [8] |
Visualizations
Caption: Signaling pathway of this compound-mediated AMPK activation.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | this compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
- 7. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage AMPK β1 activation by this compound reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06409577
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PF-06409577, a potent and selective direct activator of AMP-activated protein kinase (AMPK). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistent and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct, allosteric activator of AMP-activated protein kinase (AMPK).[1] It selectively binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, leading to its activation.[2] This activation occurs through the phosphorylation of the threonine 172 residue (Thr172) on the catalytic α-subunit of AMPK. Activated AMPK then proceeds to regulate various downstream metabolic pathways.
Q2: How can I ensure lot-to-lot consistency with this compound?
A2: While direct lot-to-lot comparison data is not always publicly available, manufacturers typically provide a Certificate of Analysis (CoA) for each batch. Key parameters to check on the CoA include:
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC). Look for high purity, typically ≥98%. For example, one batch has been reported with a purity of 99.44%.[3]
-
Identity: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the correct chemical structure.[3]
To ensure experimental consistency, it is best practice to perform an internal validation of each new lot. This can be a simple dose-response experiment in a well-established cellular assay to confirm that the EC50 value is consistent with previous lots and published data (around 7 nM for the α1β1γ1 isoform).[1][4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Form: Store the powder at -20°C for long-term storage (up to 3 years).[3][5]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[5] For shorter periods, storage at -20°C for up to one month is also possible.[5] It is important to use fresh DMSO, as moisture can reduce the solubility of the compound.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no AMPK activation | Compound Degradation: Improper storage or handling. | Ensure the compound has been stored correctly. Prepare fresh stock solutions from powder. Avoid multiple freeze-thaw cycles. |
| Cellular Health: Cells are unhealthy, at a high passage number, or were not properly serum-starved. | Use low-passage, healthy cells. Optimize serum starvation time if required for your cell type. | |
| Incorrect Concentration: Calculation error or inaccurate pipetting. | Double-check all calculations and ensure pipettes are calibrated. Perform a dose-response curve to find the optimal concentration. | |
| Poor Solubility in Aqueous Media | Hydrophobicity of the Compound: this compound is poorly soluble in water. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the DMSO stock in your final assay medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. For in vivo studies, specific formulations with PEG300, Tween80, or corn oil may be necessary.[1][5] |
| High Background Signal in Assays | Off-target Effects: Although minimal, off-target effects can occur at very high concentrations. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Ensure that the observed effects are AMPK-dependent by using an AMPK inhibitor or cells with AMPK knocked down. |
| Variability in Animal Studies | Bioavailability: Oral bioavailability can vary between species.[1][5] | Be aware of the reported oral bioavailability in your animal model (e.g., 15% in rats, 100% in dogs, and 59% in monkeys).[1][5] Optimize the dosing regimen and formulation for your specific model. |
Data Presentation
Table 1: In Vitro Activity of this compound on AMPK Isoforms
| AMPK Isoform | EC50 (nM) | Assay Type |
| α1β1γ1 | 7.0 | TR-FRET |
| α2β1γ1 | 6.8 | Not Specified |
| α1β2γ1 | >4000 | Not Specified |
| α2β2γ1 | >4000 | Not Specified |
| α2β2γ3 | >4000 | Not Specified |
Data sourced from Selleck Chemicals and R&D Systems.[5]
Table 2: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (F) | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) |
| Rat | 15% | 22.6 | 0.846 - 3.15 |
| Dog | 100% | 12.9 | 0.846 - 3.15 |
| Monkey | 59% | 8.57 | 0.846 - 3.15 |
Data sourced from Selleck Chemicals.[5]
Experimental Protocols
Protocol 1: In Vitro AMPK Activation Assay in Cell Culture
-
Cell Seeding: Plate your cells of interest (e.g., HEK293, C2C12 myotubes) in a suitable culture plate and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell type and basal AMPK activity, you may need to serum-starve the cells for 2-4 hours to reduce background signaling.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions in your cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Remember to prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated AMPK (p-AMPKα Thr172) and total AMPKα. Use a suitable secondary antibody and imaging system to detect the protein bands.
-
Quantification: Densitometrically quantify the p-AMPK and total AMPK bands. The level of AMPK activation is typically expressed as the ratio of p-AMPK to total AMPK.
Protocol 2: In Vivo Study in a Rodent Model of Metabolic Disease
-
Animal Model: Utilize a relevant animal model, such as the ZSF1 rat for diabetic nephropathy or a diet-induced obesity mouse model for NAFLD.[6]
-
Compound Formulation: For oral gavage, this compound can be formulated as a suspension in 0.5% methylcellulose.[1][5]
-
Dosing: Administer this compound orally at the desired doses (e.g., 10, 30, 100 mg/kg) once daily for the duration of the study.[1] A vehicle control group receiving only the methylcellulose suspension should be included.
-
Monitoring: Monitor relevant physiological parameters throughout the study, such as body weight, food and water intake, and blood glucose levels.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for analysis. Plasma can be used to measure biomarkers of interest. Tissues, such as the liver or kidney, can be processed for Western blot analysis to confirm AMPK activation (p-AMPK/total AMPK ratio) or for histological analysis.
Visualizations
Caption: Signaling pathway of this compound-mediated AMPK activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with PF-06409577
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with PF-06409577.
Frequently Asked Questions (FAQs)
Q1: We are observing variable efficacy of this compound in different cell lines. What could be the underlying reason?
A1: The variability in the efficacy of this compound across different cell lines can be attributed to the differential expression of AMP-activated protein kinase (AMPK) isoforms. This compound is a potent and selective allosteric activator of the AMPK α1β1γ1 isoform, with an EC50 of 7 nM.[1][2] It is significantly less active against isoforms containing the β2 subunit (AMPKα1β2γ1), with an EC50 greater than 4000 nM.[1] Therefore, cell lines with low expression of the α1β1γ1 isoform may exhibit a blunted response to this compound treatment.
Troubleshooting Steps:
-
Confirm Isoform Expression: Perform Western blotting or qPCR to determine the relative expression levels of AMPK α1, β1, and β2 subunits in your cell lines of interest.
-
Titrate the Compound: For cell lines with lower β1 expression, a higher concentration of this compound may be required to elicit a response, although off-target effects should be considered at higher concentrations.
-
Alternative Activators: If your cell line of interest predominantly expresses β2-containing AMPK isoforms, consider using a broader-spectrum AMPK activator for comparison.
Q2: We are not observing the expected downstream effects on mTORC1 signaling despite seeing AMPK phosphorylation.
A2: While this compound directly activates AMPK, the downstream signaling cascade to mTORC1 can be influenced by other cellular factors and pathways. One possibility is the presence of compensatory signaling mechanisms in your specific cell model. For instance, in some cancer cells, parallel pathways can maintain mTORC1 activity even when AMPK is activated.[3][]
Troubleshooting Steps:
-
Confirm Target Engagement: In addition to checking AMPK phosphorylation at Threonine 172, assess the phosphorylation of a direct downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Serine 79.[5] This will confirm that the activated AMPK is catalytically active in your system.
-
Probe Downstream Nodes: Examine the phosphorylation status of key components of the mTORC1 pathway, such as TSC2 and Raptor, to pinpoint where the signal is being interrupted.
-
Serum Starvation: Perform experiments under serum-starved conditions to reduce the influence of growth factor signaling, which can potently activate the PI3K/Akt pathway and counteract AMPK-mediated mTORC1 inhibition.
Q3: We have observed an unexpected increase in the expression of genes related to cholesterol biosynthesis. Is this a known off-target effect?
A3: While seemingly counterintuitive for an AMPK activator, this observation has been reported. In HepG2 cells, chronic treatment with this compound led to an induction of SREBP (Sterol Regulatory Element-Binding Protein) target genes involved in fat and cholesterol biosynthesis.[5] This may represent a cellular compensatory response to the metabolic stress induced by sustained AMPK activation.
Experimental Workflow for Investigating Unexpected Gene Expression:
Q4: Our in vivo experiments in rats show significantly lower efficacy compared to published mouse studies. Why might this be?
A4: The oral bioavailability of this compound varies significantly across different preclinical species. Notably, the oral bioavailability in rats is approximately 15%, whereas in dogs and monkeys, it is 100% and 59%, respectively.[1][2] This lower bioavailability in rats is attributed to a higher degree of first-pass intestinal glucuronidation compared to other species.[1] Therefore, the dose administered to rats may need to be adjusted to achieve comparable plasma exposure to that in mice or other species.
Troubleshooting Guides
Inconsistent AMPK Activation
| Symptom | Potential Cause | Troubleshooting Action |
| No or weak pAMPK (T172) signal | Compound Degradation: Improper storage of this compound. | Store stock solutions at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles. |
| Low AMPK β1 Expression: The cell line may not express the target isoform. | Verify AMPK β1 subunit expression via Western Blot or qPCR. | |
| Suboptimal Assay Conditions: Insufficient incubation time or incorrect compound concentration. | Perform a time-course (e.g., 30 min, 1, 2, 4 hours) and dose-response (e.g., 10 nM - 10 µM) experiment. | |
| High background phosphorylation | Basal Metabolic Stress: Cells are stressed due to high density or nutrient deprivation. | Ensure consistent cell seeding density and use fresh culture medium before treatment. |
| Non-specific Antibody Binding: Issues with the primary or secondary antibody. | Run appropriate controls, including secondary antibody only and isotype controls. Titrate the primary antibody. |
Off-Target Effects vs. Downstream Consequences
This compound is highly selective with minimal off-target pharmacology against a broad panel of receptors, channels, and kinases.[2] Many observed effects that may seem "off-target" are often downstream consequences of potent AMPK activation.
Signaling Pathway of this compound Action:
As shown in the diagram, activation of AMPK by this compound can lead to a wide range of cellular outcomes, including the downregulation of multiple receptor tyrosine kinases (RTKs) like PDGFR and EGFR.[3] This is not an off-target effect but rather a consequence of AMPK-mediated lysosomal degradation of these receptors.[3]
Experimental Protocols
General Protocol for Cell-Based Assays
-
Preparation of Stock Solution: Prepare a 10-100 mM stock solution of this compound in fresh DMSO.[1] Store at -80°C for long-term storage or -20°C for up to a year.[2]
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest.
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired concentration of this compound or vehicle (DMSO). Ensure the final DMSO concentration is consistent across all conditions and typically ≤ 0.1%.
-
Incubation: Incubate cells for the desired period. For signaling studies, shorter time points (e.g., 1-4 hours) are common. For cell viability or apoptosis assays, longer incubations (e.g., 24-72 hours) are typical.[3]
-
Harvesting and Analysis:
-
Western Blotting: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration, and proceed with SDS-PAGE and immunoblotting for pAMPK (T172), AMPK, pACC (S79), ACC, and other targets of interest.
-
Viability Assays (e.g., MTT): Follow the manufacturer's instructions for the chosen viability assay.
-
Apoptosis Assays (e.g., Caspase Activity, TUNEL): Use commercially available kits as per their protocols.[3]
-
In Vivo Study Considerations
| Parameter | Recommendation | Reference |
| Vehicle Formulation | For oral administration, a suspension in 0.5% methylcellulose can be used. Other options include PEG300/Tween80/water or corn oil formulations. | [1][2] |
| Dosing | Dose ranges of 10-100 mg/kg (daily, oral) have been used effectively in rodent models of diabetic nephropathy and osteosarcoma. | [2][3] |
| Pharmacokinetics | Be mindful of species-specific differences in bioavailability. Tmax is generally rapid (0.25-1.20 h) in rats, dogs, and monkeys. | [1] |
| Target Engagement | To confirm target engagement in vivo, collect tissues (e.g., kidney, liver, tumor) at a relevant time point post-dose (e.g., 1-4 hours) and analyze for pAMPK and pACC levels. | [2][5] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound on AMPK Isoforms
| AMPK Isoform | EC50 (nM) | Reference |
| Human α1β1γ1 | 7.0 | [1] |
| Human α2β1γ1 | 6.8 | [1] |
| Human α1β2γ1 | > 4000 | [1] |
| Human α2β2γ1 | > 4000 | [1] |
| Human α2β2γ3 | > 4000 | [1] |
Table 2: Oral Bioavailability of this compound in Preclinical Species
| Species | Oral Bioavailability (F) | Reference |
| Rat | 15% | [1][2] |
| Dog | 100% | [1][2] |
| Monkey | 59% | [1][2] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: PF-06409577 and Metformin in AMPK Activation
For researchers, scientists, and drug development professionals, understanding the nuances of AMP-activated protein kinase (AMPK) activation is critical for the development of novel therapeutics for metabolic diseases and cancer. This guide provides a detailed comparison of two key AMPK activators: the novel, direct activator PF-06409577 and the widely used anti-diabetic drug, metformin.
This document outlines the fundamental differences in their mechanisms of action, presents quantitative data on their activation potential, provides detailed experimental protocols for assessing AMPK activation, and visualizes their distinct signaling pathways.
Mechanism of Action: Direct vs. Indirect Activation
The primary distinction between this compound and metformin lies in their mode of AMPK activation.
This compound is a potent, selective, and direct allosteric activator of AMPK.[1][2] It binds directly to the AMPK protein complex, specifically showing high affinity for the α1β1γ1 and α2β1γ1 isoforms, leading to a conformational change that results in robust and sustained activation.[3] This direct binding also protects the key threonine residue (Thr-172) on the α-subunit from dephosphorylation, further prolonging its active state.
Metformin , in contrast, is an indirect activator of AMPK.[4] Its primary mechanism involves the inhibition of the mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK, mimicking a state of low cellular energy.[5][6][7] More recent studies suggest that metformin may also promote the formation of the active AMPK αβγ heterotrimeric complex.[8]
Quantitative Comparison of AMPK Activation
The differing mechanisms of this compound and metformin are reflected in their potencies. This compound activates AMPK at nanomolar concentrations, whereas metformin requires much higher, millimolar concentrations to achieve a similar effect in vitro.
| Compound | Mechanism of Action | Potency (EC50/Effective Concentration) | Target Isoforms |
| This compound | Direct allosteric activator | EC50 of ~7.0 nM for α1β1γ1 and ~6.8 nM for α2β1γ1 isoforms.[3] In cell-based assays, 1 µM this compound is significantly more potent than 5 mM metformin.[1] | Selective for β1-containing isoforms (α1β1γ1 and α2β1γ1).[2][3] |
| Metformin | Indirect activator (via inhibition of mitochondrial complex I, increasing AMP:ATP ratio) | Effective concentrations in vitro are typically in the millimolar (mM) range (e.g., 0.5-10 mM).[1][5][6][9] | Broad, non-isoform-specific activation dependent on cellular energy status. |
Signaling Pathway Diagrams
The diagrams below, generated using Graphviz, illustrate the distinct signaling pathways for AMPK activation by this compound and metformin.
Experimental Protocols
Accurate assessment of AMPK activation is crucial. Below are detailed methodologies for key experiments.
Western Blotting for Phosphorylated AMPK (p-AMPK)
This method is used to qualitatively and semi-quantitatively assess the phosphorylation status of AMPK at Threonine-172, a key marker of its activation.
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS, HepG2, or primary hepatocytes) at a suitable density and allow them to adhere overnight.
-
Starve cells in serum-free media for 2-4 hours before treatment.
-
Treat cells with various concentrations of this compound (e.g., 0.1-10 µM) or metformin (e.g., 0.5-10 mM) for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO for this compound, media for metformin).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Chemiluminescent Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the p-AMPK signal to the total AMPK signal to determine the relative level of AMPK activation.
-
In Vitro AMPK Activity Assay
This assay directly measures the kinase activity of AMPK by quantifying the phosphorylation of a synthetic substrate.
Experimental Workflow:
Detailed Steps:
-
Cell Treatment and Lysis:
-
Treat and lyse cells as described in the Western blotting protocol.
-
-
Immunoprecipitation of AMPK:
-
Incubate a defined amount of cell lysate (e.g., 200-500 µg) with an anti-AMPKα antibody overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for an additional 2 hours to capture the antibody-AMPK complexes.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a synthetic AMPK substrate (e.g., SAMS peptide) and ATP (often radiolabeled [γ-³²P]ATP or in a system with a specific antibody for the phosphorylated substrate).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Detection of Substrate Phosphorylation:
-
If using radiolabeled ATP: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
If using a non-radioactive method (e.g., TR-FRET): Follow the manufacturer's protocol, which typically involves adding detection reagents (e.g., a lanthanide-labeled antibody against the phosphorylated substrate and an acceptor fluorophore) and measuring the resulting signal.
-
-
Data Analysis:
-
Calculate the AMPK activity relative to the control group. The activity is often expressed as fold-change over the vehicle-treated control.
-
Conclusion
This compound and metformin represent two distinct classes of AMPK activators. This compound is a highly potent, direct activator with isoform selectivity, making it a valuable tool for targeted research and potentially for therapeutic applications requiring robust and specific AMPK activation. Metformin, while significantly less potent and acting through an indirect mechanism, remains a cornerstone of metabolic disease therapy, and its pleiotropic effects are the subject of ongoing investigation. The choice between these compounds for research purposes will depend on the specific experimental goals, with this compound offering precision and potency, and metformin providing a model for a clinically relevant, indirect activation mechanism. The experimental protocols provided herein offer a standardized approach for the comparative evaluation of these and other AMPK activators.
References
- 1. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF 06409577 | AMPK | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of AMPK Activators: PF-06409577 and A-769662
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of two direct activators of AMP-activated protein kinase (AMPK), PF-06409577 and A-769662. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate compound for their studies.
Mechanism of Action and Isoform Selectivity
Both this compound and A-769662 are direct allosteric activators of AMPK. They function by binding to the AMPK complex, inducing a conformational change that promotes its activation. This activation occurs through two primary mechanisms: direct allosteric activation and inhibition of dephosphorylation of the critical threonine residue (Thr-172) in the activation loop of the α-subunit[1][2].
A key distinction between the two compounds lies in their selectivity for AMPK isoforms containing different β-subunits. This compound is a potent and selective activator of AMPK complexes containing the β1 subunit[3]. In contrast, while A-769662 also shows a preference for β1-containing heterotrimers, it can activate both β1- and β2-containing complexes, albeit with a preference for β1.
Quantitative Potency Comparison
The following table summarizes the reported potency values (EC50 and IC50) for this compound and A-769662 from various in vitro assays.
| Compound | Assay Type | Target/System | EC50 | IC50 | Reference |
| This compound | TR-FRET | AMPK α1β1γ1 | 7 nM | [4] | |
| This compound | TR-FRET | AMPK α1β2γ1 | >40,000 nM | ||
| A-769662 | Cell-free kinase assay | Partially purified rat liver AMPK | 0.8 µM (800 nM) | [5] | |
| A-769662 | Cell-free kinase assay | Native rat liver AMPK | 116 ± 25 nM | [2] | |
| A-769662 | Fatty acid synthesis inhibition | Primary rat hepatocytes | 3.2 µM | [5] | |
| A-769662 | Fatty acid synthesis inhibition | Mouse hepatocytes | 3.6 µM |
Experimental Protocols
Detailed, step-by-step protocols for the potency assays are often proprietary or not fully disclosed in the available literature. However, the following sections describe the general methodologies employed.
This compound: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method for quantifying the activation of AMPK in a high-throughput format. The general principle involves the use of a terbium-labeled antibody that binds to the AMPK complex and a fluorescently labeled substrate peptide (e.g., a derivative of the SAMS peptide).
General Workflow:
-
Reaction Setup: Recombinant human AMPK α1β1γ1 or other isoforms are incubated with the test compound (this compound) in a suitable assay buffer.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and a fluorescently labeled peptide substrate.
-
Detection: The reaction is stopped, and a terbium-labeled anti-phospho-substrate antibody is added.
-
Signal Measurement: If the AMPK is active, it phosphorylates the substrate peptide. The binding of the terbium-labeled antibody to the phosphorylated peptide brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal. The intensity of the TR-FRET signal is proportional to the AMPK activity. The signal is measured using a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
A-769662: AMPK Kinase Assay (SAMS Peptide)
This is a classic method for measuring AMPK activity, often utilizing a radioactive or non-radioactive detection method. The SAMS peptide is a synthetic substrate for AMPK.
General Workflow:
-
Enzyme Preparation: Partially purified or recombinant AMPK is prepared.
-
Reaction Mixture: The AMPK enzyme is incubated with A-769662 in a kinase assay buffer. A typical buffer might contain Tris-HCl, MgCl2, and DTT.
-
Kinase Reaction: The reaction is initiated by adding the SAMS peptide (e.g., at a concentration of 20 µM) and ATP (often radiolabeled with ³²P). The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 10-20 minutes).[5]
-
Reaction Termination and Detection:
-
Radioactive Detection: The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper. The paper is then washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated ³²P in the SAMS peptide is quantified using a scintillation counter.
-
Non-Radioactive Detection: Alternatively, non-radioactive methods such as ADP-Glo™ can be used. This assay measures the amount of ADP produced in the kinase reaction, which is proportional to the enzyme activity. The ADP is converted to ATP, which is then used to generate a luminescent signal.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified AMPK signaling pathway activated by this compound and A-769662.
Caption: General experimental workflow for determining the potency of AMPK activators.
References
Validating the Specificity of PF-06409577: A Comparative Guide Using AMPK Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel AMP-activated protein kinase (AMPK) activator, PF-06409577, with other AMPK activators. It focuses on the critical role of AMPK knockout and knockdown cells in validating the on-target effects of this potent, direct activator. The experimental data and detailed protocols presented herein are designed to assist researchers in designing and interpreting studies aimed at understanding the therapeutic potential of targeting the AMPK signaling pathway.
Executive Summary
This compound is a direct and highly potent allosteric activator of AMPK, a central regulator of cellular energy homeostasis. Its efficacy has been demonstrated in various preclinical models, including for diabetic nephropathy and certain cancers.[1] A cornerstone of its preclinical validation lies in the use of cells genetically modified to lack AMPK, thereby demonstrating that the observed cellular effects of this compound are indeed mediated through its intended target. This guide will delve into the experimental evidence and methodologies that substantiate these claims.
Comparative Performance of AMPK Activators
This compound distinguishes itself from other AMPK activators through its direct mechanism of action and high potency. Unlike indirect activators such as metformin and AICAR, which modulate cellular energy levels to activate AMPK, this compound directly binds to and activates the AMPK complex.[2] This direct action leads to a more robust and sustained activation of AMPK signaling.
| Activator | Mechanism of Action | Potency (EC50) | Key Cellular Effects | References |
| This compound | Direct allosteric activator | ~7 nM (for α1β1γ1 isoform) | Induces apoptosis and cell cycle arrest in cancer cells; reduces proteinuria in diabetic nephropathy models. | [3][4] |
| AICAR | Indirect (AMP mimetic) | Millimolar concentrations required in cells | Increases glucose uptake and fatty acid oxidation. | [2] |
| Metformin | Indirect (inhibits mitochondrial complex I) | Millimolar concentrations required in cells | Reduces hepatic glucose production. | [2] |
| A-769662 | Direct allosteric activator | ~0.8 µM | Selective for β1-containing AMPK complexes. | |
| MK-8722 | Direct pan-AMPK activator | ~1-60 nM | Induces glucose uptake in skeletal muscle. |
Validating this compound's On-Target Effects with AMPK Knockout Cells
The gold standard for validating that a compound's effects are mediated by a specific protein is to test its activity in cells where that protein has been removed. Studies on this compound have extensively used this approach through three primary methods: shRNA-mediated knockdown, CRISPR/Cas9-mediated knockout, and expression of a dominant-negative AMPK mutant.
Experimental Evidence: this compound Effects are Abolished in AMPK-Deficient Cells
In a key study utilizing the human osteosarcoma cell line U2OS, the cytotoxic effects of this compound were shown to be entirely dependent on the presence of AMPKα1.[2]
| Cell Line | Treatment | Effect on Cell Viability | Effect on Apoptosis | Reference |
| U2OS (Wild-Type) | This compound (1 µM) | Significant decrease | Significant increase | [2] |
| U2OS (AMPKα1 shRNA) | This compound (1 µM) | No significant change | No significant change | [2] |
| U2OS (AMPKα1 CRISPR KO) | This compound (1 µM) | No significant change | No significant change | [2] |
| U2OS (dnAMPKα1) | This compound (1 µM) | No significant change | No significant change | [2] |
These results unequivocally demonstrate that the anti-cancer effects of this compound in this context are mediated through AMPK.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the AMPK signaling pathway, the workflow for validating this compound's effects, and the logical framework of this validation.
References
- 1. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Macrophage AMPK β1 activation by this compound reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PF-06409577 Target Engagement: A Comparative Guide Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the target engagement of PF-06409577, a potent and selective allosteric activator of the α1β1γ1 isoform of AMP-activated protein kinase (AMPK)[1][2]. The primary focus is on the application of CRISPR/Cas9 gene-editing technology as a definitive method for target validation, benchmarked against alternative approaches. Experimental data and detailed protocols are provided to support the objective comparison.
Introduction to this compound and Target Engagement
This compound is a small molecule activator of AMPK, a crucial enzyme in cellular energy homeostasis[3][4]. Verifying that a compound like this compound directly interacts with its intended target within a cellular context is a critical step in drug development. Target engagement studies are essential to ensure that the observed physiological effects are a direct consequence of the compound's interaction with its proposed target, thereby minimizing the risk of off-target effects.
CRISPR/Cas9 as the Gold Standard for Target Validation
CRISPR/Cas9 technology offers a precise and permanent way to modify a gene of interest, making it an invaluable tool for target validation in drug discovery[5][6][7]. By knocking out the gene encoding the putative target protein, researchers can assess whether the compound's efficacy is abolished. This provides strong evidence for on-target activity.
Logical Workflow for CRISPR/Cas9-Mediated Target Validation
Caption: CRISPR/Cas9 workflow for this compound target validation.
Comparison of Target Engagement Methodologies
While CRISPR/Cas9 provides a definitive answer, other techniques can offer complementary information on target engagement. The table below compares CRISPR/Cas9 with an alternative biophysical method, the Cellular Thermal Shift Assay (CETSA).
| Feature | CRISPR/Cas9 Knockout | Cellular Thermal Shift Assay (CETSA) |
| Principle | Genetic ablation of the target protein to assess loss of compound effect. | Ligand-induced thermal stabilization of the target protein. |
| Readout | Phenotypic or signaling changes (e.g., cell viability, protein phosphorylation). | Change in protein melting temperature (Tm) upon ligand binding. |
| Confirmation | Direct evidence of target necessity for compound action. | Direct evidence of physical binding between compound and target. |
| Throughput | Lower, requires cell line generation. | Higher, can be adapted for screening. |
| Limitations | Potential for off-target gene editing; compensatory mechanisms. | Does not directly confirm that binding leads to the observed phenotype. |
Experimental Data: this compound and AMPKα1
Studies have demonstrated that this compound's effects are dependent on the presence of its target, AMPKα1. In osteosarcoma cells, CRISPR/Cas9-mediated knockout of AMPKα1 completely abrogated the cytotoxic effects of this compound[8][9][10].
| Cell Line | Treatment | Effect on Cell Viability | Conclusion |
| U2OS (Wild-Type) | This compound | Decreased | This compound is cytotoxic to U2OS cells. |
| U2OS (AMPKα1 KO) | This compound | No significant change | AMPKα1 is required for this compound-induced cytotoxicity. |
Signaling Pathway of this compound
This compound activates AMPK, which in turn phosphorylates downstream targets to regulate cellular metabolism and growth.
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of AMPKα1
This protocol outlines the key steps for generating an AMPKα1 knockout cell line to validate this compound target engagement.
1. gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the PRKAA1 gene (encoding AMPKα1).
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector.
2. Transfection and Selection:
-
Transfect the host cell line (e.g., U2OS) with the Cas9/sgRNA plasmid.
-
Select for transfected cells using an appropriate marker (e.g., puromycin).
3. Clonal Isolation and Validation:
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clones and screen for AMPKα1 knockout by Western blot and Sanger sequencing of the targeted genomic locus.
4. Phenotypic Analysis:
-
Treat wild-type and validated AMPKα1 knockout clones with a dose range of this compound.
-
Assess downstream effects, such as cell viability (e.g., using a CellTiter-Glo assay) or phosphorylation of AMPK substrates (e.g., by Western blot for p-ACC).
Cellular Thermal Shift Assay (CETSA)
This protocol provides a method to confirm the direct binding of this compound to AMPK.
1. Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
2. Heat Challenge:
-
Harvest and wash the cells.
-
Aliquot cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
3. Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an anti-AMPKα1 antibody.
4. Data Analysis:
-
Quantify the band intensities and plot them against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
The use of CRISPR/Cas9 to generate knockout cell lines provides unequivocal evidence for the on-target activity of this compound by demonstrating the absolute requirement of AMPKα1 for its cellular effects. While other methods like CETSA can confirm direct physical binding, the genetic approach offered by CRISPR/Cas9 remains the gold standard for validating that this binding event is responsible for the observed biological response. This guide provides researchers with the necessary framework to rigorously confirm the target engagement of this compound and other small molecule drug candidates.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | this compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
- 4. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PF-06409577 and Other Direct AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the direct AMP-activated protein kinase (AMPK) activator, PF-06409577, with other notable direct activators. The information presented is based on available experimental data to facilitate informed decisions in research and drug development.
Introduction to Direct AMPK Activators
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] Its activation can be a therapeutic strategy for various metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[2][3] Direct AMPK activators are small molecules that bind to and activate the AMPK enzyme complex without altering cellular AMP/ATP ratios.[4] This contrasts with indirect activators like metformin, which function by increasing cellular AMP levels.[5] Several direct AMPK activators have been developed, with many targeting an allosteric site known as the Allosteric Drug and Metabolite (ADaM) site, located between the α-catalytic and β-regulatory subunits.[6][7] This guide focuses on a comparative analysis of this compound against other well-characterized direct AMPK activators, namely A-769662 and MK-8722.
Quantitative Data Presentation
The following tables summarize the key in vitro potency, isoform selectivity, and preclinical pharmacokinetic properties of this compound, A-769662, and MK-8722.
Table 1: In Vitro Potency of Direct AMPK Activators
| Compound | Target | EC50 (nM) | Assay Type | Reference |
| This compound | Human α1β1γ1 | 7 | TR-FRET | [8][9] |
| Human α2β1γ1 | 6.8 | TR-FRET | [9] | |
| A-769662 | Rat Liver AMPK | 800 | Cell-free | [1][10] |
| MK-8722 | Pan-AMPK (all 12 isoforms) | ~1 - 60 | Not Specified | [11] |
| β1-containing complexes | ~1 - 6 | Not Specified | [11] | |
| β2-containing complexes | ~15 - 63 | Not Specified | [11] |
Table 2: Isoform Selectivity of Direct AMPK Activators
| Compound | Selectivity Profile | Reference |
| This compound | Highly selective for β1-containing isoforms (α1β1γ1 and α2β1γ1). Much less active against β2-containing isoforms (EC50 > 4000 nM). | [9] |
| A-769662 | Selective for β1-containing complexes. | [12][13] |
| MK-8722 | Pan-AMPK activator, activating all 12 mammalian AMPK complexes. | [11][14] |
Table 3: Preclinical Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability (%) | Plasma Clearance | Key Findings | Reference |
| This compound | Rat | 15 | Moderate | Rapidly absorbed. | [8] |
| Dog | 100 | Moderate | Well-distributed. | [8] | |
| Monkey | 59 | Moderate | [8] | ||
| MK-8722 | Mouse | Not Reported | Not Reported | Chronic administration increases muscle GLUT4 protein levels. | [11] |
| Rhesus Monkey | Not Reported | Not Reported | Chronic administration associated with cardiac hypertrophy. | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for AMPK Activation
This assay is used to identify allosteric activators and protectors of phosphorylated AMPK.[5]
Principle: The assay measures the transfer of energy from a long-lifetime europium (Eu) chelate donor to a fluorescent acceptor when brought into proximity by a biological interaction. In the context of AMPK, a biotinylated antibody against a phosphorylated substrate and a europium-labeled antibody against the substrate are used. Activation of AMPK leads to substrate phosphorylation, bringing the donor and acceptor into close proximity and generating a TR-FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Dilute purified, phosphorylated AMPK enzyme, ATP, and a suitable peptide substrate (e.g., SAMS peptide) in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
-
Kinase Reaction:
-
In a 384-well plate, add the AMPK enzyme.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mix containing a biotinylated antibody specific for the phosphorylated substrate and a europium-labeled antibody that also binds the substrate.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
-
Signal Measurement:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (for europium) and ~665 nm (for the acceptor).
-
The TR-FRET ratio (665 nm / 615 nm) is proportional to the amount of phosphorylated substrate and thus AMPK activity.
-
Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) for AMPK Protection
This assay assesses the ability of a compound to protect the phosphorylated Thr172 on the α-subunit of AMPK from dephosphorylation.
Principle: DELFIA is a time-resolved fluorescence immunoassay. An antibody specific to the phosphorylated form of AMPK is used to capture the protected, phosphorylated enzyme. A second, europium-labeled antibody is then used for detection. The fluorescence of the europium is measured after an enhancement step.
Protocol:
-
Plate Coating:
-
Coat a 96-well microtiter plate with an antibody that captures total AMPK. Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
-
Dephosphorylation Reaction:
-
Add purified, phosphorylated AMPK to the wells.
-
Add the test compound at various concentrations.
-
Add a phosphatase (e.g., PP2a) to initiate dephosphorylation.
-
Incubate for a specific time at 37°C.
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add a primary antibody specific for the phosphorylated Thr172 of AMPK. Incubate for 1-2 hours.
-
Wash the plate.
-
Add a europium-labeled secondary antibody. Incubate for 1 hour.
-
-
Signal Measurement:
-
Wash the plate thoroughly.
-
Add DELFIA Enhancement Solution to dissociate the europium ions from the antibody and form a new, highly fluorescent chelate.
-
Shake for 5-10 minutes.
-
Measure the time-resolved fluorescence in a suitable plate reader.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for evaluating AMPK activators.
Caption: Simplified AMPK Signaling Pathway.
Caption: General Experimental Workflow for AMPK Activator Development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
Direct AMPK Activator PF-06409577 Demonstrates Superior Potency Over Indirect Activators
For Immediate Release
A comprehensive analysis of experimental data reveals that the direct AMP-activated protein kinase (AMPK) activator, PF-06409577, exhibits significantly higher potency in activating AMPK compared to several indirect activators, including the widely used therapeutic metformin and the research compound AICAR. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
AMPK is a crucial regulator of cellular energy homeostasis, making it a prime target for therapeutic intervention in metabolic diseases and cancer. AMPK activators can be broadly classified into two categories: direct activators that allosterically bind to and activate the AMPK enzyme, and indirect activators that modulate cellular energy levels, typically by increasing the AMP:ATP ratio, which in turn activates AMPK.
This compound is a potent, selective, and orally bioavailable direct activator of AMPK.[1] Experimental evidence consistently demonstrates its ability to activate AMPK at nanomolar concentrations, a potency that surpasses that of commonly used indirect activators which often require millimolar concentrations to achieve a similar effect.
Potency Comparison: this compound vs. Indirect AMPK Activators
A review of the available literature indicates that this compound is substantially more potent than indirect AMPK activators. One study directly comparing the compounds in osteosarcoma cells found that 1 µM of this compound induced a more potent activation of AMPK than 10 mM of AICAR or 5 mM of metformin.[2]
The following table summarizes the available quantitative data on the potency of this compound and a selection of indirect AMPK activators. It is important to note that direct head-to-head comparisons across all compounds under identical experimental conditions are limited, and potency can vary depending on the cell type and assay conditions.
| Activator | Mechanism of Action | Potency (EC50/Effective Concentration) | Isoform Selectivity |
| This compound | Direct Allosteric Activator | ~7 nM (for α1β1γ1 isoform)[1] | Selective for β1-containing complexes |
| A-769662 | Direct Allosteric Activator | ~0.8 µM[3] | Selective for β1-containing complexes |
| AICAR | Indirect (AMP mimetic) | 0.5 - 2 mM (in cells)[3] | Non-selective |
| Metformin | Indirect (Mitochondrial Complex I inhibitor) | 0.5 - 2 mM (in cells for significant activation) | Non-selective |
| Berberine | Indirect (Mitochondrial Complex I inhibitor) | 2.5 µM (similar potency to 250 µM metformin in HCT-116 cells) | Non-selective |
| Resveratrol | Indirect (Multiple proposed mechanisms) | 100 µM (in HEK293 cells) | Non-selective |
Signaling Pathways of Direct and Indirect AMPK Activation
The distinct mechanisms of action of direct and indirect AMPK activators are illustrated in the signaling pathway diagram below. Direct activators like this compound bind to a specific allosteric site on the AMPK complex, leading to a conformational change that enhances its kinase activity. In contrast, indirect activators perturb cellular energy balance, primarily by inhibiting mitochondrial respiration, which increases the cellular AMP:ATP ratio. This elevated AMP level allosterically activates AMPK and promotes its phosphorylation by upstream kinases such as LKB1.
Experimental Protocols
To provide a comprehensive resource for researchers, detailed methodologies for key experiments cited in the comparison are outlined below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for AMPK Activation
This assay is a common method to quantify the potency of direct AMPK activators in a high-throughput format.
Principle: This assay measures the binding of a fluorescently labeled tracer to the kinase. A test compound that also binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.
Protocol (based on LanthaScreen™ TR-FRET Kinase Binding Assay):
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound (e.g., this compound) in the appropriate assay buffer.
-
Prepare a 2X solution of the AMPK enzyme and a Europium-labeled anti-tag antibody in the assay buffer.
-
Prepare a 4X solution of a fluorescently labeled kinase tracer (an ATP-competitive ligand).
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X test compound solution to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to the wells.
-
Add 4 µL of the 4X tracer solution to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~665 nm (acceptor) and ~615 nm (donor).
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The IC50 value, representing the concentration of the compound that causes 50% inhibition of tracer binding, is determined by fitting the data to a dose-response curve. The AC50 (activation constant) can be derived from this data.
In Vitro Kinase Assay using SAMS Peptide
This assay directly measures the enzymatic activity of AMPK by quantifying the phosphorylation of a synthetic peptide substrate.
Principle: The assay measures the transfer of the γ-phosphate from ATP to the SAMS peptide, a known substrate of AMPK. The amount of phosphorylated peptide is then quantified.
Protocol (Radioactive Method):
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT).
-
Prepare stock solutions of ATP, SAMS peptide, and the test compound.
-
-
Assay Procedure:
-
In a reaction tube, combine the reaction buffer, SAMS peptide (final concentration ~200 µM), and the test compound at various concentrations.
-
Add the purified AMPK enzyme to the reaction mixture.
-
Initiate the reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP (final ATP concentration ~200 µM).
-
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination and Detection:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper using a scintillation counter.
-
-
Data Analysis: The amount of incorporated radiolabel is proportional to the AMPK activity. The EC50 value is the concentration of the activator that produces 50% of the maximal enzyme activity.
Western Blotting for Phospho-AMPKα (Thr172)
This is a standard method to assess the activation state of AMPK in cell lysates.
Principle: This technique uses antibodies to detect the phosphorylation of AMPKα at Threonine 172, a key marker of its activation.
Protocol:
-
Cell Lysis:
-
Treat cells with the AMPK activator for the desired time and at various concentrations.
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: The intensity of the phospho-AMPKα band is quantified and often normalized to the intensity of a total AMPKα band from a parallel blot to determine the relative level of AMPK activation.
Conclusion
References
Comparative Efficacy of PF-06409577 in Osteosarcoma Cell Lines: A Potent AMPK Activator Outperforms Alternatives
For Immediate Release
A comprehensive analysis of preclinical data reveals that PF-06409577, a novel, direct activator of AMP-activated protein kinase (AMPK), demonstrates significant potency in inhibiting the growth of various osteosarcoma cell lines. This guide provides a comparative overview of this compound against other known AMPK activators, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
This compound has been shown to effectively suppress cell viability and proliferation in established human osteosarcoma cell lines, including U2OS, MG-63, and SaOs-2.[1][2][3] Its mechanism of action involves the direct allosteric activation of the AMPK α1β1γ1 isoform, a key regulator of cellular energy homeostasis. This activation triggers a cascade of downstream signaling events, most notably the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is crucial for cell growth and proliferation.[1]
Quantitative Comparison of AMPK Activators
The following table summarizes the available quantitative data on the efficacy of this compound and other AMPK activators in osteosarcoma cell lines.
| Compound | Target | EC50 (AMPK Activation) | IC50 (Cell Viability) | Cell Line(s) | Reference(s) |
| This compound | AMPK α1β1γ1 | 7 nM | Not explicitly reported, but effective at 1 µM | U2OS, MG-63, SaOs-2 | [2][4][5] |
| Metformin | Indirect AMPK Activator | N/A | ~8.72 - 9.13 mM (at 72h) | U2OS, MG-63 | [6][7] |
| AICAR | Indirect AMPK Activator | N/A | Not explicitly reported | MG-63 | [8] |
Note: While a specific IC50 value for this compound in osteosarcoma cell lines is not available in the reviewed literature, its consistent use at a concentration of 1 µM in key studies suggests a significantly higher potency compared to metformin.
Mechanism of Action and Signaling Pathway
This compound acts as a direct, allosteric activator of AMPK.[4] Upon binding, it induces a conformational change in the AMPK complex, leading to its activation. Activated AMPK then phosphorylates downstream targets, including tuberous sclerosis complex 2 (TSC2) and raptor, a component of the mTORC1 complex. This leads to the inhibition of mTORC1 signaling, resulting in decreased protein synthesis and cell proliferation, and the induction of apoptosis.[1]
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Western Blotting for AMPK and mTOR Signaling
This protocol is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
-
Cell Lysis: Osteosarcoma cells are treated with this compound or other compounds for the desired time. The cells are then washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
Discussion
The available data strongly suggests that this compound is a highly potent activator of AMPK with significant anti-proliferative effects in osteosarcoma cell lines. Its direct mechanism of action and nanomolar efficacy in activating AMPK distinguish it from indirect activators like metformin, which require millimolar concentrations to achieve a biological effect on cell viability.[6]
It is important to note the dual role of AMPK in cancer. While its activation can suppress tumor growth in many contexts, in some scenarios, it may promote cancer cell survival under metabolic stress. Therefore, the therapeutic application of AMPK activators like this compound may be context-dependent, and further research is needed to identify the specific cancer types and patient populations that would benefit most from this therapeutic strategy.
References
- 1. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Metformin inhibits growth and sensitizes osteosarcoma cell lines to cisplatin through cell cycle modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AICAR | CAS:2627-69-2 | AMPK activator | High Purity | Manufacturer BioCrick [biocrick.com]
A Head-to-Head In Vivo Comparison of PF-06409577 and Other AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, cancer, and other conditions. A new generation of direct AMPK activators is emerging, with PF-06409577 showing significant promise. This guide provides an objective comparison of this compound with other well-known AMPK activators, supported by available preclinical in vivo and in vitro experimental data.
Performance Comparison of AMPK Activators
This compound is a potent, orally bioavailable, direct allosteric activator of AMPK, selective for the α1β1γ1 isoform.[1][2] In preclinical studies, it has demonstrated greater potency compared to other established AMPK activators such as metformin, AICAR, and A-769662.[3][4]
While direct head-to-head in vivo comparative studies with extensive quantitative data are limited, the available evidence from various models consistently points to the high potency of this compound.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound and other AMPK activators. It is important to note that the in vivo data for different compounds are from separate studies and not from direct head-to-head comparisons in the same experimental setup.
| Table 1: In Vitro Comparison of AMPK Activators | ||||
| Compound | Mechanism of Action | Target Isoform(s) | EC50 / Effective Concentration | Key Cellular Effects |
| This compound | Direct allosteric activator | Preferentially α1β1γ1 | ~7 nM (EC50 for α1β1γ1) | Induces apoptosis and cell cycle arrest in cancer cells; Inhibits lipid synthesis.[2][3] |
| Metformin | Indirect (inhibits mitochondrial complex I) | Non-selective | 5 mM (for significant AMPK activation in vitro) | Inhibits cell proliferation; Reduces hepatic glucose production.[3][5] |
| AICAR | Indirect (metabolized to ZMP, an AMP analog) | Non-selective | 10 mM (for significant AMPK activation in vitro) | Induces apoptosis; Inhibits cell proliferation.[3][6] |
| A-769662 | Direct allosteric activator | Selective for β1-containing complexes | ~0.8 µM | Inhibits mTORC1 signaling; Promotes fatty acid oxidation.[1][7] |
| Table 2: In Vivo Efficacy of AMPK Activators (Data from Separate Studies) | ||||
| Compound | Animal Model | Disease Model | Dosing Regimen | Key In Vivo Outcomes |
| This compound | SCID Mice | Osteosarcoma Xenograft | 10/30 mg/kg, oral, daily for 24 days | Significant inhibition of tumor growth.[3] |
| This compound | Ldlr-/- Mice | Atherosclerosis | 100 mg/kg in chow for 12 weeks | Reduced atherosclerotic lesion size.[4] |
| Metformin | Nude Mice | Hepatocellular Carcinoma Xenograft | Not specified | Attenuated tumor growth.[8] |
| AICAR | Nude Mice | Retinoblastoma Xenograft | 500 mg/kg/day, I.P. for 28 days | Suppressed tumor volume growth by 47%.[6] |
| A-769662 | PTEN+/- Mice | Cancer Model | Not specified | Delayed tumor onset.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols from the cited studies.
In Vivo Osteosarcoma Xenograft Study with this compound[3]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Cell Line: Human osteosarcoma U2OS cells.
-
Tumor Induction: U2OS cells were injected subcutaneously into the flanks of the mice.
-
Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into three groups (n=10 per group): vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg). Treatments were administered daily by oral gavage for 24 days.
-
Outcome Measures: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Signaling protein expression in tumor lysates was analyzed by Western blotting.
In Vivo Atherosclerosis Study with this compound[4]
-
Animal Model: Low-density lipoprotein receptor-deficient (Ldlr-/-) mice.
-
Diet: Mice were fed a Western diet.
-
Treatment: Mice were treated with this compound mixed in the chow at a dose of 100 mg/kg for 12 weeks.
-
Outcome Measures: Aortic root sections were stained with Oil Red O to quantify atherosclerotic lesion area. Macrophage content in lesions was assessed by immunohistochemistry.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to illustrate the complex signaling pathways and experimental workflows.
Caption: The AMPK signaling pathway is activated by upstream signals leading to the inhibition of anabolic and activation of catabolic pathways. This compound directly activates AMPK.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of AMPK activators in a cancer xenograft model.
References
- 1. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
- 4. Macrophage AMPK β1 activation by this compound reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoimidazole Carboxamide Ribonucleotide (AICAR) Inhibits the Growth of Retinoblastoma In Vivo by Decreasing Angiogenesis and Inducing Apoptosis | PLOS One [journals.plos.org]
- 7. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the AMP-activated protein kinase by the anti-diabetic drug metformin in vivo. Role of mitochondrial reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Validation of PF-06409577's AMPK-Dependent Effects: A Comparative Guide
This guide provides a detailed comparison of the direct AMP-activated protein kinase (AMPK) activator, PF-06409577, with other activators, focusing on the genetic validation of its mechanism of action. The information is intended for researchers, scientists, and drug development professionals working on metabolic diseases and oncology.
Introduction to this compound
This compound is a potent, selective, and orally bioavailable small-molecule activator of AMPK.[1][2] It functions as a direct allosteric activator, binding to the Allosteric Drug and Metabolite (ADaM) site on the AMPK complex.[3] This activation is crucial for regulating cellular energy homeostasis, making AMPK a significant therapeutic target for various diseases.[4][5] this compound exhibits a strong preference for AMPK isoforms containing the β1 subunit over the β2 subunit, a key characteristic that distinguishes it from other activators.[3][6][7] Genetic validation studies have been critical in confirming that the cellular effects of this compound are mediated specifically through its activation of AMPK.[1][7]
Performance Comparison of AMPK Activators
The following tables summarize the quantitative data on the potency and selectivity of this compound compared to other direct AMPK activators.
Table 1: Potency of Direct AMPK Activators
| Compound | Target Isoform | EC50 (nM) | Assay Type | Reference |
| This compound | α1β1γ1 | 7.0 | TR-FRET | [6] |
| α2β1γ1 | 6.8 | TR-FRET | [3] | |
| α1β2γ1 | >4000 | TR-FRET | [6] | |
| α2β2γ1 | >4000 | TR-FRET | [6] | |
| A-769662 | α1β1γ1 | ~800 | Kinase Assay | [4] |
| MK-8722 | Pan-AMPK | ~1-60 | Kinase Assay | [4] |
Table 2: Cellular Activity in Hepatocytes (Phosphorylation of ACC)
| Compound | Species | EC50 (nM) | Reference |
| This compound | Rat | 69 | [7] |
| Monkey | 875 | [7] | |
| Human | 255 | [7] |
Genetic Validation of this compound's Effects
Studies utilizing CRISPR/Cas9-mediated gene knockout have provided definitive evidence that the cellular actions of this compound are AMPK-dependent. In human osteosarcoma (OS) cells, the cytotoxic effects of this compound were abolished when the AMPKα1 subunit was knocked out.[1] This demonstrates the on-target specificity of the compound.
Table 3: Effect of this compound on Cell Viability in Wild-Type vs. AMPKα1 Knockout Cells
| Cell Line | Treatment | Effect on Cell Viability | Reference |
| U2OS (Wild-Type) | This compound (1 µM) | Significant reduction in cell viability | [1] |
| U2OS (AMPKα1 KO) | This compound (1 µM) | No significant reduction in cell viability | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the workflow for its genetic validation.
References
- 1. This compound Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Activation of Liver AMPK with this compound Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Hazard Identification and Safety Precautions
An essential aspect of laboratory safety and responsible chemical handling is the proper disposal of research compounds. This guide provides detailed, step-by-step procedures for the safe disposal of PF-06409577, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing environmental impact and ensuring a safe laboratory environment.
Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE).
GHS Hazard Information:
-
Health Hazards:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
GHS Pictogram: The exclamation mark pictogram is used to indicate these hazards.
-
Signal Word: Warning.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Clothing: A standard laboratory coat.
-
Respiratory: Use in a well-ventilated area. If dust is likely to be generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. Never discharge chemical waste into drains or sewers.
-
Waste Segregation:
-
Designate a specific, clearly labeled, and sealable container for all this compound waste. This includes the pure compound, contaminated materials, and solutions.
-
-
Handling of Waste Forms:
-
Solid this compound: Carefully transfer the solid waste into the designated waste container. Avoid creating dust. If necessary, gently moisten the powder with a suitable solvent to minimize airborne particles.
-
Solutions containing this compound: Collect all solutions in a separate, sealed, and properly labeled waste container. Indicate the full chemical name and the solvent used (e.g., DMSO, ethanol).[1][2]
-
-
Decontamination:
-
Thoroughly decontaminate all glassware, spatulas, and surfaces that have been in contact with this compound. Use a suitable solvent followed by a thorough wash with soap and water.
-
All cleaning materials, such as wipes and absorbent pads, must be considered contaminated and placed in the designated solid waste container.
-
-
Storage and Final Disposal:
-
Securely seal the waste container(s).
-
Store the container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for proper disposal.
-
Emergency Procedures
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop the absorbed material into the designated chemical waste container.
-
Decontaminate the spill area as described above.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Summary of Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Data |
| Molecular Formula | C₁₉H₁₆ClNO₃[1] |
| Molecular Weight | 341.79 g/mol [2] |
| Purity | ≥98%[1][2] |
| Form | Solid[1] |
| Storage | Store at -20°C[1] |
| Solubility | Soluble to 100 mM in DMSO[2] |
| Soluble to 20 mM in ethanol[2] |
Disposal Process Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
Personal protective equipment for handling PF-06409577
Researchers and drug development professionals handling PF-06409577 must adhere to strict safety protocols to mitigate risks associated with this potent AMPK activator. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazard codes that necessitate the use of appropriate personal protective equipment. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Based on these hazards, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols. If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for the exposure level should be used.
-
Protective Clothing: A laboratory coat must be worn to protect against skin contact.
Operational and Disposal Plans
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash hands and any exposed skin thoroughly after handling.
-
In case of skin contact, wash with plenty of water.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
Disposal:
-
Dispose of this compound and its container in accordance with local, regional, and national regulations. Avoid release to the environment.
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the correct sequence for donning and doffing PPE to minimize contamination risk.
Caption: PPE Donning and Doffing Workflow for Handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
